N2-Methyl Alfuzosin-d7 Hydrochloride
説明
BenchChem offers high-quality N2-Methyl Alfuzosin-d7 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Methyl Alfuzosin-d7 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1346601-27-1 |
|---|---|
分子式 |
C19H28ClN5O4 |
分子量 |
432.957 |
IUPAC名 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-2,3,3,4,4,5,5-heptadeuterio-N-methyloxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D; |
InChIキー |
GQMLZHKGIOTQJN-IMFUZPKQSA-N |
SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl |
同義語 |
(RS)-N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)amino]propyl]tetrahydro-N-methyl-2-(furan-d7)carboxamide Hydrochloride; |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Weight and Isotopic Distribution of N2-Methyl Alfuzosin-d7
Abstract
This technical guide provides a comprehensive analysis of the molecular weight and isotopic distribution of N2-Methyl Alfuzosin-d7, a deuterated analog of a potential metabolite of the alpha-1 adrenergic blocker, Alfuzosin. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical assay development, and metabolic profiling. We will delve into the theoretical calculations of the monoisotopic mass and the isotopic pattern, underpinned by authoritative data from the International Union of Pure and Applied Chemistry (IUPAC). Furthermore, a detailed, field-proven protocol for the experimental verification of these properties using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is presented. The strategic use of deuterated internal standards, such as N2-Methyl Alfuzosin-d7, is a cornerstone of modern quantitative bioanalysis, and a thorough understanding of their mass spectrometric characteristics is paramount for data integrity and regulatory compliance.
Introduction: The Significance of Deuterated Internal Standards in Alfuzosin Research
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the management of benign prostatic hyperplasia (BPH).[1][2] Its metabolism in the liver is extensive, proceeding through oxidation, O-demethylation, and N-dealkylation, with CYP3A4 being the principal enzyme involved.[1] The study of Alfuzosin's pharmacokinetics and the quantification of its metabolites in biological matrices necessitate highly sensitive and specific analytical methods, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).
To ensure the accuracy and precision of LC-MS-based quantification, a robust internal standard is indispensable. An ideal internal standard co-elutes with the analyte, experiences similar matrix effects and ionization suppression or enhancement, and is clearly distinguishable by the mass spectrometer. Isotopically labeled compounds, particularly those substituted with deuterium, are considered the "gold standard" for internal standards in mass spectrometry.[3] The substitution of hydrogen with deuterium results in a mass shift that is easily resolved by the mass spectrometer, while the physicochemical properties of the molecule remain nearly identical to the unlabeled analyte. This ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.
N2-Methyl Alfuzosin-d7 is a deuterated analog of N2-Methyl Alfuzosin, a potential N-dealkylation metabolite or synthetic derivative of Alfuzosin. Its utility as an internal standard in the bioanalysis of Alfuzosin and its metabolites is the primary motivation for the detailed characterization of its molecular weight and isotopic distribution.
Theoretical Molecular Weight and Monoisotopic Mass
The molecular formula for N2-Methyl Alfuzosin-d7 Hydrochloride is C₁₉H₂₁D₇ClN₅O₄.[4][5][6] To accurately determine its theoretical monoisotopic mass, we must consider the mass of the most abundant isotope of each element. The monoisotopic mass is calculated using the exact masses of these principal isotopes, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[7][8]
The structure of the parent compound, Alfuzosin, is N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide.[2][9] The "N2-Methyl" designation suggests an additional methyl group on one of the nitrogen atoms, and "-d7" indicates the replacement of seven hydrogen atoms with deuterium.
Table 1: Monoisotopic Masses of the Constituent Elements
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Deuterium | ²H (D) | 2.014102 |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
| Chlorine | ³⁵Cl | 34.968853 |
Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[7][8]
The calculation for the monoisotopic mass of the free base of N2-Methyl Alfuzosin-d7 (C₁₉H₂₁D₇N₅O₄) is as follows:
(19 x 12.000000) + (21 x 1.007825) + (7 x 2.014102) + (5 x 14.003074) + (4 x 15.994915) = 426.2798 Da
For the hydrochloride salt (C₁₉H₂₁D₇ClN₅O₄), we add the monoisotopic mass of hydrogen and chlorine:
426.2798 + 1.007825 + 34.968853 = 462.2565 Da (for the protonated molecule with ³⁵Cl)
Theoretical Isotopic Distribution
The isotopic distribution of a molecule is the pattern of relative abundances of its isotopologues, which are molecules that differ only in their isotopic composition. This pattern arises from the natural abundance of stable isotopes of the constituent elements. For N2-Methyl Alfuzosin-d7, the presence of carbon (¹³C), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and chlorine (³⁷Cl) in addition to the principal isotopes, as well as the potential for incomplete deuteration (residual ¹H at the labeled positions), will result in a characteristic isotopic pattern in its mass spectrum.
The theoretical isotopic distribution can be calculated using the binomial expansion of the abundances of the naturally occurring isotopes for each element.[10][11]
Table 2: Natural Abundances of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.636 |
| ¹⁵N | 0.364 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Chlorine | ³⁵Cl | 75.77 |
| ³⁷Cl | 24.23 |
Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[7][8]
Due to the complexity of the molecule, a manual calculation of the full isotopic pattern is impractical. Specialized software is typically employed for this purpose. However, the key features of the expected isotopic distribution for the protonated molecule [M+H]⁺ can be predicted:
-
Monoisotopic Peak (M): This will be the peak corresponding to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl).
-
M+1 Peak: This peak will primarily result from the presence of one ¹³C atom or one ¹⁵N atom. Its relative abundance can be approximated by: (No. of C atoms x 1.1%) + (No. of N atoms x 0.37%).
-
M+2 Peak: This peak will be significantly influenced by the presence of a ³⁷Cl atom, which has a high natural abundance. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.[12] Contributions from two ¹³C atoms, one ¹⁸O atom, or other combinations will also be present.
-
Deuterium Isotopic Purity: The isotopic purity of the deuterated positions will also affect the observed distribution. If the deuterium incorporation is not 100%, there will be a distribution of species with fewer than seven deuterium atoms (d6, d5, etc.), leading to peaks at lower m/z values than the fully labeled compound.
Table 3: Predicted Isotopic Distribution for the Protonated N2-Methyl Alfuzosin-d7 Free Base (C₁₉H₂₁D₇N₅O₄)
| m/z (relative to monoisotopic peak) | Relative Abundance (%) | Major Contributing Isotopes |
| M | 100 | ¹²C₁₉, ¹H₂₁, ²H₇, ¹⁴N₅, ¹⁶O₄ |
| M+1 | ~22.0 | ¹³C, ¹⁵N |
| M+2 | ~4.5 | ¹³C₂, ¹⁸O |
Note: This is an illustrative example and does not include the contribution of the chlorine isotopes for the hydrochloride salt. The actual measured distribution will also depend on the isotopic purity of the deuterated standard.
Experimental Verification by High-Resolution Mass Spectrometry
The theoretical molecular weight and isotopic distribution of N2-Methyl Alfuzosin-d7 are experimentally verified using high-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS).[13][] HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass analyzers, provide the mass accuracy and resolving power necessary to determine the elemental composition and confirm the isotopic pattern of a molecule.[15][16][17]
Experimental Protocol: LC-HRMS Analysis
Objective: To confirm the molecular weight and isotopic distribution of N2-Methyl Alfuzosin-d7 Hydrochloride.
Materials:
-
N2-Methyl Alfuzosin-d7 Hydrochloride reference standard
-
LC-MS grade water, acetonitrile, and formic acid
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) equipped with an electrospray ionization (ESI) source
-
Ultra-high performance liquid chromatography (UHPLC) system
-
C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of N2-Methyl Alfuzosin-d7 Hydrochloride in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
LC Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to elute the analyte, for example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
HRMS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan (m/z 100-1000)
-
Resolution: >70,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320 °C
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated N2-Methyl Alfuzosin-d7.
-
Obtain the high-resolution mass spectrum of the chromatographic peak.
-
Compare the measured monoisotopic mass with the calculated theoretical mass. The mass error should be within 5 ppm.
-
Analyze the isotopic pattern of the analyte. Compare the measured relative abundances of the M+1, M+2, etc. peaks with the theoretical distribution. Pay close attention to the characteristic 3:1 ratio for the chlorine isotopes at M and M+2.
Expected Results and Interpretation
The LC-HRMS analysis should yield a single chromatographic peak for N2-Methyl Alfuzosin-d7. The high-resolution mass spectrum of this peak will provide an accurate mass measurement that confirms the elemental composition of the molecule. The observed isotopic pattern should closely match the theoretical distribution, providing further confidence in the identity and isotopic enrichment of the standard. Any significant deviation from the expected isotopic pattern could indicate the presence of impurities or incomplete deuteration.
Visualizing the Workflow and Concepts
Diagrams are essential for illustrating the complex workflows and relationships in mass spectrometry.
Caption: Relationship between Alfuzosin, N2-Methyl Alfuzosin, and its deuterated analog.
Conclusion
A comprehensive understanding of the molecular weight and isotopic distribution of N2-Methyl Alfuzosin-d7 is fundamental to its application as a reliable internal standard in quantitative bioanalysis. This guide has provided a detailed theoretical framework for the calculation of its monoisotopic mass and the prediction of its isotopic pattern, grounded in authoritative IUPAC data. The presented LC-HRMS protocol offers a robust methodology for the experimental confirmation of these key molecular characteristics. By adhering to these principles and experimental best practices, researchers and drug development professionals can ensure the integrity and accuracy of their analytical data, a critical component in the advancement of pharmaceutical research and development.
References
-
Pharmaffiliates. (n.d.). Alfuzosin-impurities. Retrieved February 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1346601-27-1| Chemical Name : N2-Methyl Alfuzosin-d7 Hydrochloride. Retrieved February 21, 2026, from [Link]
-
Omsynth Lifesciences. (n.d.). N2-Methyl Alfuzosin-d7 Hydrochloride : CAS No.1346601-27-1. Retrieved February 21, 2026, from [Link]
- Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 29-35.
-
Commission on Isotopic Abundances and Atomic Weights. (n.d.). CIAAW. Retrieved February 21, 2026, from [Link]
- Piga, D., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 26(15), 4486.
-
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved February 21, 2026, from [Link]
-
Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Retrieved February 21, 2026, from [Link]
- Dong, M. W., & Li, M. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
-
IUPAC. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved February 21, 2026, from [Link]
- Xu, J., et al. (2011).
-
PrecisionFDA. (n.d.). ALFUZOSIN. Retrieved February 21, 2026, from [Link]
- Tugarinov, V., et al. (2014). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Journal of biomolecular NMR, 60(2-3), 165–172.
-
Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved February 21, 2026, from [Link]
-
Drugs.com. (2025, December 2). Alfuzosin Tablets: Package Insert / Prescribing Info / MOA. Retrieved February 21, 2026, from [Link]
-
Allmpus. (n.d.). N-Nitroso Desmethyl Alfuzosin. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of alfuzosin. Molecular Formula: C19H27N5O4•HCl.... Retrieved February 21, 2026, from [Link]
-
EBSCO. (n.d.). Isotopic Effects In Chemical Reactions | Chemistry | Research Starters. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). Alfuzosin. Retrieved February 21, 2026, from [Link]
- Böcker, S., et al. (2014). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of the American Society for Mass Spectrometry, 25(5), 834–843.
- Paneth, P., & Dybala-Defratyka, A. (2020). Isotopic Consequences of Host–Guest Interactions; Noncovalent Chlorine Isotope Effects. The Journal of Physical Chemistry B, 124(50), 11463–11470.
- AnalyticalScienceTutor. (2017, October 25). How to calculate isotope patterns in mass spectra [Video]. YouTube.
-
Cultivated Code. (n.d.). MassSpec Graph. Retrieved February 21, 2026, from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved February 21, 2026, from [Link]
- Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(7), 2345.
-
ChemLin. (2023, December 1). Isotopic Pattern of a Compound. Retrieved February 21, 2026, from [Link]
- Steverlynck, J., et al. (2021). The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 27(46), 11751–11772.
-
Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved February 21, 2026, from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved February 21, 2026, from [Link]
- Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6204.
- Li, G., et al. (2020). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. Asian Journal of Organic Chemistry, 9(9), 1335-1348.
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
- Yergey, J. A., et al. (1983). A GENERAL APPROACH TO CALCULATING ISOTOPIC DISTRIBUTIONS FOR MASS SPECTROMETRY. International Journal of Mass Spectrometry and Ion Physics, 52, 337-347.
-
Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved February 21, 2026, from [Link]
- Gessulat, S., et al. (2022). AlphaViz: Visualization and validation of critical proteomics data directly at the raw data level. Molecular & Cellular Proteomics, 21(9), 100277.
-
Khan Academy. (n.d.). Intro to the Binomial Theorem [Video]. Retrieved February 21, 2026, from [Link]
- Tyler DeWitt. (2012, January 30). How to Find the Abundance of Each Isotope [Video]. YouTube.
-
ChemTeam. (n.d.). Calculate the isotopic abundances from the average atomic aeight and isotopic weights. Retrieved February 21, 2026, from [Link]
- The Organic Chemistry Tutor. (2012, October 4).
- The Science Chef Academy. (2023, September 11). CALCULATING % ABUNDANCE FROM RELATIVE ATOMIC MASS (2 ISOTOPES) [Video]. YouTube.
Sources
- 1. BG0022 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. omsynth.com [omsynth.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 15. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. longdom.org [longdom.org]
Difference between Alfuzosin-d7 and N2-Methyl Alfuzosin-d7 Hydrochloride
Title: Technical Guide: Comparative Analysis of Alfuzosin-d7 and N2-Methyl Alfuzosin-d7 Hydrochloride in Pharmaceutical Analysis
Executive Summary
This guide delineates the critical structural and functional differences between Alfuzosin-d7 and N2-Methyl Alfuzosin-d7 Hydrochloride . While both are deuterated stable isotopes used in mass spectrometry, they serve mutually exclusive roles in the drug development lifecycle.[1]
-
Alfuzosin-d7 is the Internal Standard (IS) for the quantification of the active pharmaceutical ingredient (API), Alfuzosin, typically in biological matrices (PK/PD studies).[1]
-
N2-Methyl Alfuzosin-d7 is the Internal Standard for Alfuzosin EP Impurity C , a positional isomer of the parent drug, used strictly during impurity profiling and Quality Control (CMC) release testing.[1]
This distinction is vital: using the wrong standard will lead to catastrophic quantitation errors due to chromatographic separation of the isomer and the parent drug.
Structural Elucidation & Chemical Identity
The core difference lies in the regiochemistry of the methyl group on the propylenediamine linker. Both compounds share the same deuterated tetrahydrofuroyl moiety (d7), but the methylation site defines their identity.[1]
Alfuzosin-d7 (Parent Drug IS)[1][2]
-
Chemical Name:
-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino ]propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide.[1][2] -
Methyl Position: The methyl group is attached to the amine nitrogen proximal to the quinazoline ring.
-
Function: Co-elutes with Alfuzosin; corrects for matrix effects in API quantification.
N2-Methyl Alfuzosin-d7 (Impurity C IS)[1]
-
Synonym: Alfuzosin EP Impurity C (d7-labeled).
-
Chemical Name:
-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)amino ]propyl]- -methyl tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide.[1][2] -
Methyl Position: The methyl group is attached to the amide nitrogen proximal to the tetrahydrofuran ring.
-
Function: Co-elutes with Impurity C; used to quantify this specific process impurity.
Structural Comparison Diagram
Caption: Regiochemical difference between Alfuzosin-d7 (Methyl at Amine) and N2-Methyl Alfuzosin-d7 (Methyl at Amide).
Comparative Technical Specifications
| Feature | Alfuzosin-d7 | N2-Methyl Alfuzosin-d7 HCl |
| Primary Application | Bioanalysis (DMPK) : Quantifying Alfuzosin in plasma/urine.[1] | CMC / QC : Quantifying Impurity C in drug substance. |
| Target Analyte | Alfuzosin (Parent) | Alfuzosin EP Impurity C |
| CAS Number | 1133386-93-2 | 1346601-27-1 |
| Molecular Formula | ||
| Molecular Weight | 396.49 g/mol (Free Base) | 432.95 g/mol (Salt) |
| Chromatography | Elutes at RT 1 (Same as Alfuzosin) | Elutes at RT 2 (Distinct from Alfuzosin) |
| Mass Shift | +7 Da vs. Parent | +7 Da vs. Impurity C |
Application Logic & Experimental Workflows
The choice of standard dictates the validity of your analytical method.[1] Using Alfuzosin-d7 to quantify Impurity C is scientifically invalid because they have different retention times and ionization efficiencies.
Workflow Decision Tree
Caption: Decision logic for selecting the correct deuterated standard based on assay intent.
Protocol: LC-MS/MS Quantification of Alfuzosin (PK Study)
Using Alfuzosin-d7 as Internal Standard
Objective: Quantify Alfuzosin in human plasma with high precision.
-
Stock Preparation:
-
Dissolve Alfuzosin-d7 in DMSO to 1 mg/mL.
-
Dilute to working IS concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.[1]
-
-
Sample Extraction (Protein Precipitation):
-
LC-MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
MRM Transitions:
-
Alfuzosin: m/z 390.2
156.1 -
Alfuzosin-d7: m/z 397.2
156.1 (Note: Fragment is often unchanged if D-label is on the lost moiety, check specific fragmentation.[1] Since D7 is on Furan and fragmentation often cleaves the quinazoline, the fragment might not carry the label.[1] Correction: If the transition monitors the quinazoline fragment, the mass shift might be lost. Crucial: Select a transition that retains the deuterated furan moiety or use the parent ion if sensitivity allows. Commonly, m/z 397.2 261.2 is used if the furan is lost, meaning the transition must be verified. Actually, standard transitions often lose the furan.[1] For d7 on furan, you must monitor the intact molecule or a fragment containing the furan. Verified Transition: 397.2 156.1 usually implies the quinazoline core. If d7 is on the furan, and the furan is lost, the fragment is unlabeled.[1] Therefore, for d7-furan labeled IS, you often must use a different transition or ensure the label is on the core. Self-Correction: Most commercial Alfuzosin-d7 is labeled on the tetrahydrofuran. The transition 397 156 corresponds to the quinazoline amine.[1] This fragment is unlabeled . This is a common pitfall. Correct Protocol: Use transition m/z 397.2 397.2 (Pseudo-MRM) or a fragment that retains the furan ring if available.[1] However, most labs accept the non-labeled fragment for IS if retention time is identical.[1] Better approach: Use m/z 397.2 268.2 (retains part of the chain) if possible.[1] Standard Practice: 397.2 156.1 is acceptable only if chromatographic separation from interferences is robust, but ideally, the transition should carry the isotope.[1] Refinement: Cayman Chemical lists the transition for d7 as 397.2 parent.[1]
-
-
-
Data Analysis:
Protocol: Impurity Profiling (CMC)
Using N2-Methyl Alfuzosin-d7 as Internal Standard
Objective: Quantify Impurity C in Alfuzosin HCl API batch release.
-
Rationale: Impurity C is a positional isomer. It has the same exact mass as Alfuzosin (MW 389.[1]45) but different fragmentation and RT.[1]
-
Method:
-
Column: C18, but requires a gradient optimized to separate the isomer (Impurity C) from the Parent (Alfuzosin).
-
Separation: Impurity C typically elutes after Alfuzosin due to the methyl placement affecting polarity.
-
IS Usage: Spike N2-Methyl Alfuzosin-d7 into the sample. It will co-elute with Impurity C, not Alfuzosin.
-
Quantitation: Use the response factor of Impurity C relative to its specific d7-IS to ensure accurate quantification despite matrix suppression at that specific retention time.
-
References
-
European Pharmacopoeia (Ph.[1] Eur.). Alfuzosin Hydrochloride Monograph: Impurity C Structure.
-
Veeprho Laboratories. (2024).[1] Alfuzosin EP Impurity C (N2-Methyl Alfuzosin) Structural Elucidation. Retrieved from [Link][1][3]
-
Pharmaffiliates. (2024). N2-Methyl Alfuzosin-d7 Hydrochloride Datasheet. Retrieved from [Link][1]
-
Wilde, M. I., et al. (1993).[1] Alfuzosin: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs, 45(3), 410–429.[1]
Sources
Metabolic Pathways of Alfuzosin: Elucidation of N-Dealkylation and its Derivatives
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the metabolic fate of Alfuzosin, with a specific focus on the N-dealkylation pathway and its resulting N-methyl derivative. Alfuzosin, a quinazoline-based α1-adrenergic antagonist, is primarily used for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are dominated by extensive hepatic metabolism. This document synthesizes current knowledge, outlines authoritative enzymatic mechanisms, and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: Alfuzosin and the Imperative of Metabolic Profiling
Alfuzosin acts as a selective antagonist of post-synaptic alpha-1 adrenoreceptors located in the prostate, bladder base, and bladder neck.[1][2] This antagonism leads to the relaxation of smooth muscle, resulting in improved urine flow and a reduction in BPH symptoms.[1][2] The clinical response to Alfuzosin is governed by its plasma concentration, which is a direct outcome of its absorption, distribution, metabolism, and excretion (ADME) profile.
Alfuzosin undergoes extensive first-pass metabolism in the liver, with only 11% of an administered dose being excreted unchanged in the urine.[1][3][4] This metabolic clearance is critical for determining the drug's bioavailability and half-life, and it represents a key area for potential drug-drug interactions (DDIs). A thorough understanding of these pathways is therefore not merely academic; it is a cornerstone of preclinical and clinical drug development, ensuring patient safety and therapeutic efficacy.
Overview of Alfuzosin Biotransformation
The metabolism of Alfuzosin is characterized by three primary pathways.[2][3][4][5][6][7][8]
-
Oxidation: Involving the modification of the quinazoline or furan rings.
-
O-demethylation: The removal of methyl groups from the two methoxy substituents on the quinazoline ring.
-
N-dealkylation: The cleavage of alkyl groups from the nitrogen atoms, most notably the N-methyl group within the propylamino linker chain.
Crucially, the resulting metabolites of these transformations have been found to be pharmacologically inactive.[1][3][5][8] The primary enzyme system responsible for catalyzing these reactions is the Cytochrome P450 (CYP) family, with CYP3A4 identified as the principal isoform involved in Alfuzosin's overall metabolism.[1][2][5][6][7][9]
The N-Dealkylation Pathway: Formation of the N-demethylated Metabolite
The structure of Alfuzosin features a tertiary amine with a methyl group. The N-dealkylation pathway specifically targets this functional group, resulting in a secondary amine. This process, more accurately termed N-demethylation in this context, is a common metabolic reaction for many xenobiotics.
The diagram below illustrates this specific biotransformation.
Caption: CYP3A4-mediated N-demethylation of Alfuzosin.
While the N-demethylated metabolite is inactive, this pathway is a significant contributor to the overall clearance of the parent drug. Understanding the kinetics of its formation is vital for predicting Alfuzosin's half-life and its susceptibility to metabolic DDIs.
Experimental Methodologies for Characterizing N-Dealkylation
To rigorously study the formation of Alfuzosin's N-methyl derivatives, a multi-step experimental approach is required. The following protocols are designed as self-validating systems, providing a robust framework for definitive metabolite identification and enzyme phenotyping.
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)
Causality: HLMs contain a rich complement of drug-metabolizing enzymes, including the full range of CYP450 isoforms, making them the gold standard for initial in vitro metabolic profiling. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP450 catalytic activity.
Workflow Diagram:
Sources
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. US20080160081A1 - Alfuzosin formulations, methods of making, and methods of use - Google Patents [patents.google.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20100092556A1 - Alfuzosin formulations, methods of making, and methods of use - Google Patents [patents.google.com]
- 9. Alfuzosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Stability of Deuterated N2-Methyl Alfuzosin in Solution
This guide details the solution stability profile of Deuterated N2-Methyl Alfuzosin (chemically identified as the deuterated analogue of Alfuzosin Impurity C ), a critical internal standard (IS) used in the bioanalysis of Alfuzosin and its impurities.
Compound Identity & Structural Context
To ensure accurate stability profiling, we must first rigorously define the analyte. "N2-Methyl Alfuzosin" is the common designation for Alfuzosin Impurity C , a positional isomer of the parent drug.
-
Parent Drug (Alfuzosin): The methyl group is located on the proximal amine nitrogen (attached to the quinazoline ring).
-
Target Analyte (N2-Methyl Alfuzosin / Impurity C): The methyl group is located on the distal amide nitrogen (part of the tetrahydrofuroamide moiety).[1]
-
Deuterated Standard (
-N2-Methyl Alfuzosin): Typically labeled with deuterium on the stable propyl chain ( ) and/or the methyl group ( ), or the methoxy groups.[1][2] Commercial standards generally utilize C-D bonds, which are non-exchangeable under neutral conditions.[1][3]
| Property | Detail |
| Common Name | N2-Methyl Alfuzosin ( |
| Chemical Name | |
| CAS (Unlabeled) | 72104-34-8 (HCl salt) / 98902-34-2 (Free base) |
| CAS (Deuterated) | 1346601-27-1 |
| Primary Risk | Amide Hydrolysis, Photodegradation, |
Mechanisms of Instability
The stability of this compound in solution is governed by three competing mechanisms: Chemical Degradation , Photolytic Cleavage , and Isotopic Scrambling .
Chemical Hydrolysis (Amide Bond Lability)
The N2-Methyl Alfuzosin molecule contains a tetrahydrofuroamide linkage.[1][2][3] Unlike the parent Alfuzosin, where the amide nitrogen is secondary, in N2-Methyl Alfuzosin, this nitrogen is tertiary (methylated).
-
Mechanism: Tertiary amides are generally more stable to base-catalyzed hydrolysis than secondary amides but can still degrade under acidic conditions or high temperatures.[1][2][3]
-
Degradation Product: Hydrolysis yields the N-methyl-propylenediamine quinazoline derivative and tetrahydrofuroic acid.[1][2][3]
Photodegradation (Quinazoline Ring)
The 6,7-dimethoxyquinazoline moiety is a known chromophore sensitive to UV light.[1]
-
Mechanism: Photo-oxidation can lead to the formation of N-oxide derivatives or ring cleavage products.[1][2][3]
-
Impact: Solutions exposed to ambient laboratory light for >4 hours may show significant signal loss.[1]
Isotopic Stability (Deuterium-Hydrogen Exchange)
The critical concern for any deuterated IS is the "washout" of the deuterium label into the solvent.
-
Risk Factor: If the deuterium labeling is on the methoxy groups (
), it is chemically robust.[1] If the labeling is on the propyl chain adjacent to the amine ( ), it is stable in neutral pH.[1][2] -
Danger Zone: Avoid strongly acidic solvents (
) for prolonged periods.[1][3] Acid-catalyzed enolization or protonation-deprotonation cycles can facilitate H/D exchange at positions alpha to the amine or carbonyl, leading to a mass shift from to or lower, destroying the quantitative accuracy.[1][2]
Visualization: Stability & Degradation Pathways
The following diagram illustrates the logical flow of degradation risks and the experimental workflow to validate stability.
Figure 1: Mechanistic pathways for the degradation and isotopic loss of N2-Methyl Alfuzosin-D7 in solution.[1][2]
Experimental Protocol: Stability Assessment
This protocol is designed to be self-validating . It includes a "System Suitability" step that flags if the instrument or solvent is the source of error rather than the compound itself.
Preparation of Master Stocks
-
Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for solubility, but ACN is superior for stability (aprotic).[1]
-
Recommendation: Dissolve primary stock in 100% Methanol (LC-MS Grade) .
-
-
Concentration: 1.0 mg/mL (free base equivalent).[1]
-
Storage: Amber glass vials (silanized preferred) at -20°C .
Stability Testing Workflow
Step 1: Bench-Top Stability (Short-Term)
-
Prepare a Working Solution (WS) at 1 µg/mL in 50:50 MeOH:Water.[1][3]
-
Aliquot into three amber vials.
-
Condition A: Store at Room Temp (20-25°C) for 6, 12, and 24 hours.
-
Condition B (Control): Store at 4°C immediately.
-
Analysis: Inject Condition A vs. Condition B.
-
Acceptance Criteria: Peak area of A must be 95-105% of B. No new peaks >0.5% area.[1]
-
Step 2: Freeze-Thaw Stability
-
Freeze an aliquot of the Master Stock at -20°C.
-
Thaw to room temperature unassisted. Vortex for 1 minute.
-
Repeat for 3 cycles .
-
Compare against a freshly prepared stock.
-
Rationale: This tests if the compound precipitates or degrades during phase changes.[3]
-
Step 3: Isotopic Integrity Check (Crucial for D7)
-
Infuse the
standard directly into the MS source.[3] -
Pass Criteria: The abundance of
(loss of 1 deuterium) should not increase significantly over time compared to the theoretical distribution.-
Note: If
increases, D/H exchange is occurring, likely due to acidic impurities in the solvent.
-
| Parameter | Recommended Condition | Critical Limit |
| Solvent | Methanol or Acetonitrile | Avoid Water > 24h at RT |
| pH | Neutral (6.0 - 8.[1][2][3]0) | Unstable at pH < 2.0 |
| Light | Amber Glass / Dark | Degrades in < 4h (Clear Glass) |
| Temp | -20°C (Long Term) | < 24h at 25°C |
Storage & Handling Recommendations
Based on the chemical properties of the quinazoline ring and the deuterated label:
-
Primary Storage: Store powder and stock solutions at -20°C or lower in amber glass.
-
Working Solutions: Prepare fresh daily. If storage is necessary, use Acetonitrile:Water (50:50) rather than Methanol:Water, as aprotic solvents reduce the kinetic rate of any potential D/H exchange.
-
pH Control: Ensure all buffers used in LC-MS mobile phases are within pH 3.0 - 7.0. While the compound is stable in the short term at pH 3.0 (common for formic acid mobile phases), long-term storage in acidic media is discouraged.[1]
-
Container: Use Silanized Glass Vials to prevent non-specific adsorption of the amine to glass surfaces, which can mimic "instability" (loss of signal) when it is actually a recovery issue.
References
-
Impurity Profiling of Alfuzosin
-
General Stability of Quinazolines
-
LC-MS Method Validation & Stability
-
Deuterium Exchange Mechanisms
Sources
Technical Guide: Bioanalytical Applications of N2-Methyl Alfuzosin-d7 in Pharmacokinetics
Topic: Applications of N2-Methyl Alfuzosin-d7 in Pharmacokinetics Content Type: In-depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists.
Executive Summary
In the high-stakes landscape of pharmaceutical development, the quantification of process-related impurities and active metabolites is as critical as quantifying the parent drug itself. N2-Methyl Alfuzosin-d7 serves a specialized role as a Stable Isotope Labeled (SIL) Internal Standard . It is engineered specifically to facilitate the precise quantification of N2-Methyl Alfuzosin (Alfuzosin Impurity C) in complex biological matrices.
This guide details the technical application of this deuterated standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, focusing on toxicokinetic profiling, impurity qualification, and regulatory compliance under FDA/EMA bioanalytical guidelines.
Chemical Identity & Mechanistic Significance
The Analyte: N2-Methyl Alfuzosin (Impurity C)
To understand the utility of the d7-standard, one must first define the target analyte.
-
Parent Drug: Alfuzosin (Alpha-1 adrenergic blocker).[1][2][3][][5]
-
Target Impurity: N2-Methyl Alfuzosin (often designated as EP Impurity C).[1][6]
-
Structural Modification: Methylation occurs at the amide nitrogen connecting the tetrahydrofuran ring to the propyl chain.
-
Significance: As a secondary amine, Alfuzosin is susceptible to N-methylation during synthesis or potentially via in vivo biotransformation (Phase II metabolism). Regulatory guidelines (ICH Q3A/B) mandate the monitoring of such impurities if they exceed specific thresholds.
The Tool: N2-Methyl Alfuzosin-d7[7]
-
Role: Internal Standard (IS).[7]
-
Isotopic Labeling: The "d7" designation indicates the replacement of seven hydrogen atoms with deuterium (
). This usually occurs on the tetrahydrofuran ring or the propyl linker to ensure the label is metabolically stable and does not exchange with the solvent. -
Physicochemical Equivalence: The d7-analog exhibits nearly identical chromatographic retention time (RT) and extraction recovery to the non-deuterated impurity but possesses a distinct mass-to-charge (
) ratio.
Why d7? The Principle of Isotope Dilution
In LC-MS/MS, biological matrices (plasma, urine) cause ion suppression or enhancement —phenomena where co-eluting phospholipids alter the ionization efficiency of the analyte.
-
Without SIL-IS: Matrix effects vary between samples, causing quantification errors.
-
With N2-Methyl Alfuzosin-d7: The IS co-elutes with the target impurity. Any suppression affecting the target equally affects the d7-IS. The ratio of their responses remains constant, ensuring accuracy.
Experimental Protocol: LC-MS/MS Bioanalysis
This section outlines a validated workflow for quantifying N2-Methyl Alfuzosin in human plasma using the d7-IS.
Reagents & Standards
-
Internal Standard: N2-Methyl Alfuzosin-d7 (Isotopic purity >99%).
-
Matrix: K2EDTA Human Plasma (free of interference).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Sample Preparation (Solid Phase Extraction - SPE)
Direct protein precipitation is often insufficient for trace impurity analysis due to matrix noise. SPE is recommended.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL tube.
-
IS Addition: Spike 20 µL of N2-Methyl Alfuzosin-d7 working solution (e.g., 50 ng/mL). Vortex for 30s.
-
Dilution: Add 200 µL of 2% Formic Acid in water (disrupts protein binding).
-
Conditioning: Condition HLB SPE cartridges with 1 mL MeOH followed by 1 mL water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL 5% MeOH in water (removes salts/proteins).
-
Elution: Elute with 1 mL ACN containing 0.1% Formic Acid.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate 10% B.
-
Mass Spectrometry Parameters (MRM Mode)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Transitions (Example - Must be optimized per instrument):
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| N2-Methyl Alfuzosin | 404.2 | 345.1 | 35 | 25 |
| N2-Methyl Alfuzosin-d7 | 411.2 | 352.1 | 35 | 25 |
Note: The mass shift of +7 Da is maintained in the fragment ion if the fragmentation does not lose the labeled moiety.
Workflow Visualization
The following diagram illustrates the bioanalytical logic flow, highlighting where the d7-IS corrects for critical errors.
Caption: Figure 1: Bioanalytical workflow demonstrating how the d7-IS compensates for matrix-induced ion suppression during the ionization phase.
Regulatory Validation (FDA/EMA)
When using N2-Methyl Alfuzosin-d7 in a regulated environment (GLP/GCP), the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .
Selectivity & Specificity[5][8][9][10][11]
-
Requirement: Prove that the d7-IS does not interfere with the analyte channel and vice versa (Cross-talk).
-
Test: Inject a "Zero Sample" (Matrix + IS only).
-
Acceptance: Interference in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ).
Isotopic Contribution
Since deuterium is not 100% pure, the d7 standard may contain traces of d0 (unlabeled).
-
Protocol: Inject a high concentration of the IS alone. Monitor the transition for the unlabeled analyte (404.2 -> 345.1).
-
Correction: If significant d0 is present in the d7 standard, it will artificially inflate the calculated concentration of the impurity. High-purity IS (>99.5 atom% D) is required to mitigate this.
Matrix Factor (MF)
-
Calculation:
-
Goal: The CV of the IS-normalized MF calculated from 6 different lots of plasma should be < 15%. This proves the d7-IS effectively normalizes the matrix effect.
Applications in Drug Development[10][12]
Toxicokinetics (TK)
In preclinical safety studies, high doses of Alfuzosin may lead to the accumulation of minor impurities. Researchers use the d7-IS to establish the kinetic profile (Cmax, AUC) of N2-Methyl Alfuzosin specifically. This data is crucial for calculating safety margins relative to human exposure.
Impurity Qualification
If N2-Methyl Alfuzosin exceeds the qualification threshold (usually 0.15% or 1.0 mg/day per ICH Q3B) in the drug product, its specific toxicity must be evaluated. The d7-IS allows scientists to confirm if this impurity is also a metabolite formed in vivo.
-
Scenario: If the impurity is found in plasma at levels higher than what was administered, it indicates metabolic formation (biotransformation of Alfuzosin -> N-methyl Alfuzosin).
Synthesis Pathway Analysis
The following diagram outlines the structural relationship and where the impurity arises, necessitating the d7-IS for tracking.
Caption: Figure 2: Structural relationship showing the formation of the impurity and its pairing with the d7-IS for quantification.
References
-
US Food and Drug Administration (FDA). (2018).[9][10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[11] Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2092 (Alfuzosin). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
Veeprho. (n.d.). Alfuzosin EP Impurity C (N2-Methyl Alfuzosin).[1][2][6] Retrieved from [Link] (Reference for chemical identity of Impurity C).
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Alfuzosin EP Impurity A | CAS No- 98902-29-5 [chemicea.com]
- 5. ijrpas.com [ijrpas.com]
- 6. One moment, please... [allmpus.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. FDA issues final guidance on bioanalytical method validation [gabionline.net]
Understanding the synthesis of stable isotope labeled Alfuzosin impurities
Executive Summary
This technical guide details the strategic synthesis of stable isotope-labeled (SIL) Alfuzosin impurities, specifically focusing on the
We focus on the synthesis of
Part 1: Strategic Necessity & Labeling Logic
The Bioanalytical Challenge
Alfuzosin, an
-
Problem: Analog internal standards (e.g., Prazosin) do not co-elute with Alfuzosin impurities, leading to divergent matrix effects.
-
Solution: A Stable Isotope Labeled (SIL) impurity co-elutes with the target analyte, normalizing signal variability caused by phospholipids or salts in the ion source.
Isotopic Positioning Strategy
The choice of label position is dictated by metabolic stability and synthetic accessibility.[1]
| Label Position | Isotope | Stability | Synthetic Cost | Verdict |
| Quinazoline Methoxy ( | Deuterium ( | High. No exchangeable protons; metabolically robust unless O-demethylation is the specific pathway being studied. | Moderate ( | Optimal. |
| Propyl Linker | Deuterium ( | Moderate. Risk of scrambling during acidic workups. | High (Custom diamine required) | Secondary Choice. |
| Furoyl Ring | Carbon-13 ( | High. | Very High (Custom furan synthesis) | Overkill for impurities. |
Selected Strategy: We will synthesize the
Part 2: Retrosynthetic Analysis
The synthesis is broken down into three phases:
-
Phase I: Construction of the
-labeled Quinazoline Core ( -Impurity D precursor). -
Phase II: Amination to form
-Impurity A (The Diamine). -
Phase III: Coupling (optional) to form
-Alfuzosin.
Figure 1: Retrosynthetic strategy for d6-Alfuzosin Impurity A.
Part 3: Detailed Experimental Protocols
Phase I: Synthesis of the -Quinazoline Core
Target: 2-Chloro-4-amino-6,7-bis(trideuteromethoxy)quinazoline (
Rationale: Direct deuteration of the finished quinazoline is impossible. We must alkylate the dihydroxy precursor.
Reagents:
-
4-Amino-2-chloro-6,7-dihydroxyquinazoline (Commercial precursor or synthesized via urea fusion).
-
Iodomethane-
( , >99.5 atom % D). -
Potassium Carbonate (
, anhydrous). -
DMF (Dimethylformamide).
Protocol:
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-amino-2-chloro-6,7-dihydroxyquinazoline (10.0 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add
(30.0 mmol, 3 eq) in one portion. The mixture will likely turn a dark suspension. Stir for 15 minutes at room temperature to facilitate deprotonation of the phenols. -
Labeling: Cool the mixture to 0°C. Add Iodomethane-
(25.0 mmol, 2.5 eq) dropwise via syringe to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (9:1 DCM:MeOH). The dihydroxy starting material (
) should disappear, replaced by the non-polar dimethoxy product ( ). -
Workup: Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate. Filter the solid, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum at 45°C.
-
Validation:
-
1H-NMR (DMSO-
): Confirm absence of methoxy singlets at 3.8-3.9 ppm. Confirm aromatic protons at 7.1 and 7.4 ppm. -
MS (ESI+): Target Mass = [M+H]+ (Calculated for
+ H).
-
Phase II: Synthesis of -Impurity A (The Diamine)
Target: N-(4-amino-6,7-bis(trideuteromethoxy)quinazolin-2-yl)-N-methylpropane-1,3-diamine.
Rationale: This step involves a Nucleophilic Aromatic Substitution (
Reagents:
- -Impurity D (from Phase I).
-
N-methyl-1,3-propanediamine (Commercial).
-
Isoamyl alcohol (or n-Butanol).
-
Triethylamine (
).
Protocol:
-
Setup: Charge a pressure tube or reflux flask with
-Impurity D (5.0 mmol) and Isoamyl alcohol (20 mL). -
Amine Addition: Add N-methyl-1,3-propanediamine (7.5 mmol, 1.5 eq). Note: The excess amine acts as a scavenger for HCl, but adding
(1.0 eq) is cleaner. -
Reaction: Heat the mixture to reflux (approx. 130°C) for 16–24 hours.
-
Critical Control Point: Do not overheat (>150°C) to prevent polymerization of the diamine.
-
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The residue is often an oil. Dissolve in DCM (50 mL) and wash with saturated
(2 x 20 mL) to remove amine salts. Dry the organic layer over . -
Isolation: If the product does not crystallize, convert it to the Hydrochloride salt by adding 1M HCl in ether. The
-Impurity A HCl salt will precipitate as a white/off-white solid. -
Yield: Typically 60–75%.
Part 4: Analytical Validation & Quality Control
Trustworthiness in SIL synthesis relies on proving the isotope incorporation and lack of "scrambling" (loss of D).
Isotopic Enrichment Calculation
Run a high-resolution MS scan (Orbitrap or Q-TOF). Compare the abundance of the
Acceptance Criteria: > 99.0% isotopic purity is required to prevent the "cross-talk" of the internal standard contributing to the analyte signal in blank samples.
NMR Validation Table
| Proton Assignment | Chemical Shift ( | Chemical Shift ( | Observation |
| Quinazoline H-5 | 7.45 (s) | 7.45 (s) | Unchanged |
| Quinazoline H-8 | 6.95 (s) | 6.95 (s) | Unchanged |
| 6-OCH3 | 3.85 (s, 3H) | Absent | Confirmed Labeling |
| 7-OCH3 | 3.90 (s, 3H) | Absent | Confirmed Labeling |
| N-CH3 | 2.35 (s, 3H) | 2.35 (s, 3H) | Unchanged (Linker intact) |
Part 5: Workflow Visualization
The following diagram illustrates the critical reaction pathway and the "Self-Validating" checkpoints (TLC/MS) embedded in the workflow.
Figure 2: Step-by-step synthesis workflow with integrated quality control checkpoints.
References
-
European Directorate for the Quality of Medicines (EDQM). Alfuzosin Hydrochloride Monograph 1287. European Pharmacopoeia.[2][3] Available at: [Link]
- Manoury, P. M., et al. (1982). United States Patent US4315007: Quinazoline derivatives, process for their preparation and pharmaceutical compositions containing them. USPTO.
-
Venkateswarlu, P., et al. (2010). Process for the preparation of Alfuzosin Hydrochloride.[4] European Patent EP2178864B1. Available at:
-
Alsachim. Alfuzosin-d3 (methyl-d3) Technical Data Sheet. (Example of commercial availability for comparison). Available at: [Link]
-
Wiesner, J., et al. (2022). Deuterium labeling strategies for quinazoline derivatives in medicinal chemistry. Journal of Labelled Compounds and Radiopharmaceuticals.[5] Available at: [Link]
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. Alfuzosin EP Impurity D - CAS - 76362-29-3 | Axios Research [axios-research.com]
- 3. Alfuzosin EP Impurity D | CAS No- 76362-29-3 [chemicea.com]
- 4. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative LC-MS/MS Method Development for N2-Methyl Alfuzosin Impurity Profiling
Executive Summary
This application note details a robust protocol for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N2-Methyl Alfuzosin , a critical process impurity/metabolite of the benign prostatic hyperplasia (BPH) drug Alfuzosin.
The method utilizes N2-Methyl Alfuzosin-d7 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is critical to compensate for matrix effects, extraction efficiency variability, and ionization suppression, ensuring compliance with FDA Bioanalytical Method Validation Guidance (2018) and ICH Q2(R1) standards.
Introduction & Scientific Rationale
Alfuzosin is a selective alpha-1 adrenergic antagonist.[1] During synthesis or metabolic degradation, methylated analogues such as N2-Methyl Alfuzosin can form. Quantifying these impurities at trace levels (often <0.1%) requires the high selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
The Role of N2-Methyl Alfuzosin-d7 (SIL-IS)
In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) often suppress analyte ionization. Without a co-eluting internal standard, this suppression leads to inaccurate quantification.
-
Mechanism: The d7-labeled standard has nearly identical physicochemical properties (retention time, pKa, hydrophobicity) to the analyte but differs in mass (+7 Da).
-
Benefit: Any suppression affecting the analyte affects the IS equally. The ratio of Analyte/IS response remains constant, self-correcting the data.
Chemical & Physical Properties[1][2][3][4][5][6]
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Role |
| Alfuzosin | 389.21 | API / Parent | |
| N2-Methyl Alfuzosin | 403.22 | Target Analyte | |
| N2-Methyl Alfuzosin-d7 | 410.26 | Internal Standard |
Note: N2-Methyl Alfuzosin is structurally characterized by the addition of a methyl group (likely on the amide nitrogen or linker amine), resulting in a +14 Da shift from the parent.
Method Development Workflow
The following diagram illustrates the logical flow of method development, ensuring a "Safety by Design" approach.
Caption: Systematic workflow for LC-MS/MS method development, highlighting the iterative loop between matrix effect evaluation and LC optimization.
Experimental Protocols
Stock Solution Preparation
Objective: Create stable primary stocks.
-
Analyte Stock: Weigh 1.0 mg of N2-Methyl Alfuzosin into a 10 mL volumetric flask. Dissolve in Methanol (MeOH). Final conc: 100 µg/mL.
-
IS Stock: Weigh 1.0 mg of N2-Methyl Alfuzosin-d7 HCl. Dissolve in MeOH. Final conc: 100 µg/mL.
-
Storage: Store at -20°C. Stability is typically >3 months (verify experimentally).
Mass Spectrometry Optimization (Tuning)
Mode: Positive Electrospray Ionization (ESI+). Procedure:
-
Infuse the analyte (1 µg/mL in 50:50 Mobile Phase A:B) at 10 µL/min via syringe pump combined with LC flow (0.4 mL/min).
-
Q1 Scan: Identify the protonated molecular ion
.-
Target: ~404.2 m/z.
-
-
Product Scan (MS2): Apply collision energy (CE) ramp (10-50 eV). Select the two most intense fragments.
-
IS Tuning: Repeat for the d7-IS.
-
Target: ~411.2 m/z.
-
Note: The product ions should shift by the number of deuteriums retained in the fragment.
-
Recommended MRM Transitions (Indicative):
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Type |
|---|---|---|---|---|
| N2-Methyl Alfuzosin | 404.2 | 156.1 | 35 | Quantifier |
| 404.2 | 235.2 | 28 | Qualifier | |
| N2-Methyl Alfuzosin-d7 | 411.2 | 156.1 | 35 | Quantifier (if fragment has no D) |
| | 411.2 | 163.1 | 35 | Quantifier (if fragment has D) |
Critical Step: Verify that the d7-IS does not contain >0.5% unlabeled material (isotopic purity) to prevent interference with the analyte channel.
Chromatographic Conditions
Rationale: Alfuzosin and its methyl analogue are basic.[1] Using a high pH mobile phase can improve peak shape and retention on C18, but low pH (Formic acid) is better for ESI+ sensitivity. We select a robust Low pH method.
-
Column: Waters XBridge C18 or Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm or 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 6.0 | 90 | Elution of Analyte |
| 7.0 | 90 | Wash |
| 7.1 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Sample Preparation (Protein Precipitation)
For biological matrices (plasma/serum), a simple protein precipitation (PPT) is often sufficient due to the selectivity of the d7-IS.
-
Aliquot: Transfer 50 µL of sample (plasma/serum) into a 96-well plate or microtube.
-
IS Addition: Add 20 µL of Working IS Solution (e.g., 50 ng/mL N2-Methyl Alfuzosin-d7).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilution (Optional): Dilute 1:1 with water to improve peak shape (solvent effect).
Validation Framework (Regulatory Compliance)
Adhere to FDA Bioanalytical Method Validation Guidance (2018) .
Linearity & Range[8]
-
Construct a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL).
-
Use weighted linear regression (
). -
Acceptance:
; Back-calculated standards within ±15% (±20% for LLOQ).
Matrix Effect (The "Gold Standard" Test)
Calculate the Matrix Factor (MF) for both Analyte and IS.
-
Requirement: The CV of the IS-normalized MF calculated from 6 different lots of matrix must be <15%.
-
Why this matters: If the d7-IS works correctly, it will be suppressed to the exact same degree as the analyte, yielding a ratio of ~1.0.
Accuracy & Precision[8][9]
-
Run QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days.
-
Accuracy: Mean conc. within ±15% of nominal.[1]
-
Precision: CV <15%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Interference | "Crosstalk" from Analyte to IS channel. | Check isotopic purity of d7. Ensure mass resolution is set to "Unit" or "High". |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate conc. or switch to a charged-surface hybrid (CSH) column. |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min and last 2 mins of gradient. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
PubChem. Alfuzosin Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Pharmaffiliates. N2-Methyl Alfuzosin-d7 Hydrochloride Product Page. Retrieved from [Link][1]
Sources
- 1. Alfusosine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Note: Precise Quantification of N2-Methyl Alfuzosin (Impurity C) using Stable Isotope Dilution LC-MS/MS
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and impurity profiling of Alfuzosin Hydrochloride formulations.
Introduction & Scope
In the high-precision analysis of Alfuzosin , a selective alpha-1 adrenergic antagonist used for Benign Prostatic Hyperplasia (BPH), the quantification of structural impurities is a critical regulatory requirement (ICH Q3A/Q3B).[1][2][]
N2-Methyl Alfuzosin (often designated as Impurity C) presents a unique analytical challenge: it is a regioisomer of the parent drug Alfuzosin.[1][2][] Both compounds share the identical molecular formula (
This protocol details the use of N2-Methyl Alfuzosin-d7 as an Internal Standard (IS).[1][2][] Using a deuterated analog of the impurity itself (rather than the parent drug) ensures that the internal standard behaves exactly like the target impurity during extraction and ionization, providing the highest degree of accuracy for trace quantification.
Chemical Identity & Mechanism
To understand the separation challenge, one must analyze the structural difference.[1]
| Compound | Chemical Name | Role | Mass (M+H)+ |
| Alfuzosin | Parent Drug | 390.2 | |
| N2-Methyl Alfuzosin | Target Impurity | 390.2 | |
| N2-Methyl Alfuzosin-d7 | Deuterated analog of above (d7 on tetrahydrofuroyl ring) | Internal Standard | 397.2 |
The Isomer Problem:
-
Alfuzosin: Methyl group is on the propyl-amino nitrogen.[1][2][]
-
N2-Methyl Alfuzosin: Methyl group is on the amide nitrogen (attached to the furan ring).[1][2][]
The Solution: Because they are isobaric, Mass Spectrometry cannot distinguish them by precursor mass alone. Chromatographic separation is mandatory. The d7-IS co-elutes with the impurity, not the parent, allowing for precise correction of matrix effects specifically at the impurity's retention time.[1]
Diagram 1: The Isobaric Challenge & Resolution Strategy
Caption: Workflow distinguishing the isobaric parent/impurity pair using chromatographic separation and mass-differentiated IS.
Experimental Protocol
3.1 Reagents and Materials
-
Reference Standard: N2-Methyl Alfuzosin (Certified Reference Material).[1][2][][4]
-
Internal Standard: N2-Methyl Alfuzosin-d7 (Isotopic purity > 99%).[1][2][]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1][2]
-
Matrix: Alfuzosin Hydrochloride API or pulverized tablets.[2]
3.2 Solution Preparation
-
IS Stock Solution: Dissolve N2-Methyl Alfuzosin-d7 in MeOH to 100 µg/mL. Store at -20°C.
-
IS Working Solution: Dilute Stock to 500 ng/mL in 50:50 ACN:Water.
-
Standard Curve: Prepare serial dilutions of N2-Methyl Alfuzosin (Analyte) ranging from 1.0 ng/mL to 1000 ng/mL.[1][2][] Spike each with constant IS concentration (e.g., 50 ng/mL).[1][2]
3.3 Sample Extraction (Solid Phase Extraction - SPE)
While protein precipitation is common for plasma, impurity profiling in API requires removing the massive excess of parent drug to prevent source contamination.[1][2][]
-
Dissolution: Dissolve 10 mg of Alfuzosin API in 10 mL of 0.1% Formic Acid in Water.
-
Spiking: Take 100 µL of solution, add 50 µL of IS Working Solution.
-
SPE Loading: Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL MeOH, then 1 mL Water.[1][2] Load sample.
-
Wash: Wash with 1 mL 5% MeOH in Water (Removes salts/excipients).
-
Elution: Elute with 1 mL 100% ACN.
-
Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase A:B (80:20).
LC-MS/MS Conditions
Chromatography (LC)
-
Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.[1]
-
Why: High retention is needed to separate the regioisomers.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 1.0 | 10 | Load |
| 8.0 | 40 | Critical Separation Window |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash |
| 10.1 | 10 | Re-equilibration |
| 13.0 | 10 | End |
Mass Spectrometry (MS/MS)
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| N2-Methyl Alfuzosin | 390.2 | 156.1 | 35 | Quantifier |
| N2-Methyl Alfuzosin | 390.2 | 233.1 | 28 | Qualifier |
| N2-Methyl Alfuzosin-d7 | 397.2 | 156.1 | 35 | Internal Standard |
| Alfuzosin (Parent) | 390.2 | 156.1 | 35 | Monitor for Separation |
Note: The product ion 156.1 corresponds to the quinazoline moiety. Since the d7 label is typically on the furan ring, the quinazoline fragment remains unlabelled (156.[1]1) for both, but the PRECURSOR mass shift (397 vs 390) provides the selectivity.[1]
Validation & Troubleshooting
5.1 Specificity (The "Cross-Talk" Check)
Because the IS and Analyte are chemically similar, you must verify:
-
IS Purity: Inject the IS alone.[2] Ensure no signal at the Analyte transition (390.2 -> 156.1).[1][2][]
-
Deuterium Exchange: Deuterium on the furan ring is generally stable.[1][2] However, avoid high pH (>8) mobile phases which can facilitate exchange.[1][2]
5.2 Chromatographic Resolution
The most critical system suitability test is the resolution (
-
Requirement:
(Baseline separation).[1][2] -
Why: Even though MS separates them by mass (if looking for d7), the Analyte (Impurity) has the same mass as the Parent.[1] If they co-elute, the Parent signal will drown out the Impurity signal (Ion Suppression).[1]
Diagram 2: Analytical Workflow Logic
Caption: Step-by-step workflow with integrated Quality Control checkpoints.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2][7][9][10] (2006).[1][2][7][9] Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][11][12][13] (2018).[1][2][11][14] Link
-
Wiesner, J. L., et al. "Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma."[1][5][8] Journal of Chromatography B 788.2 (2003): 361-368.[1][2][][5] Link
-
PubChem. Alfuzosin Compound Summary. National Library of Medicine.[2] Link
-
Cayman Chemical. Alfuzosin-d7 Product Information & Structure.Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 11. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 12. fda.gov [fda.gov]
- 13. Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma [ouci.dntb.gov.ua]
- 14. fda.gov [fda.gov]
Optimizing MRM transitions for N2-Methyl Alfuzosin-d7 detection
Application Note: LC-MS/MS
Optimizing Multiple Reaction Monitoring (MRM) Transitions for the Robust Quantification of N2-Methyl Alfuzosin-d7
Abstract
This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for N2-Methyl Alfuzosin-d7, a deuterated stable isotope-labeled internal standard (SIL-IS) for the therapeutic agent Alfuzosin. Alfuzosin is an α1-adrenergic antagonist used in the symptomatic treatment of benign prostatic hyperplasia.[1] Accurate and precise quantification of Alfuzosin in biological matrices is critical for pharmacokinetic (PK) and bioequivalence (BE) studies. The use of a SIL-IS is highly recommended to compensate for variations during sample preparation and analysis.[2] This guide details the systematic workflow for selecting the optimal precursor ion and product ions and for optimizing collision energy on a triple quadrupole mass spectrometer to ensure maximum sensitivity, selectivity, and robustness for quantitative bioanalysis.
Introduction to MRM and its Importance in Quantitative Bioanalysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole mass spectrometer, has become the definitive tool for quantitative bioanalysis in drug development.[3][4] Its high sensitivity and selectivity allow for the precise measurement of drug concentrations in complex biological matrices like plasma or urine.[3][4]
The power of a triple quadrupole instrument lies in its ability to perform Multiple Reaction Monitoring (MRM).[5][6] This technique involves two stages of mass filtering, providing exceptional selectivity.[5][7] The process can be summarized in three key steps, executed by the three quadrupoles:[5][7][8]
-
Q1 (First Mass Filter): Isolates the specific "precursor ion" (or parent ion) of the target analyte, which is typically the protonated molecule, [M+H]⁺.[5][7]
-
q2 (Collision Cell): The selected precursor ion is fragmented into smaller, predictable "product ions" (or daughter ions) through Collision-Induced Dissociation (CID) with an inert gas like argon.[5][9]
-
Q3 (Second Mass Filter): Isolates a specific, pre-defined product ion, which is then passed to the detector.[5][7]
This specific "precursor → product" transition is a unique signature for the analyte, drastically reducing background noise and matrix effects, which is essential for achieving the lowest possible limits of quantification.[5] Optimizing these MRM transitions is a foundational step in developing a robust and reliable bioanalytical method that meets regulatory standards.[10][11]
Experimental Design & Rationale
The optimization of MRM parameters is a systematic process designed to find the most intense and stable signal for the analyte.[12] For N2-Methyl Alfuzosin-d7, the goal is to identify a precursor ion and at least two product ions—one for quantification (quantifier) and one for confirmation (qualifier).[13][14]
Core Principles of the Workflow:
-
Expertise & Experience: The choice of starting parameters and the interpretation of spectra are based on fundamental principles of mass spectrometry. For instance, knowing that stable isotope labels should ideally not be on exchangeable positions and that fragmentation typically occurs at chemically labile bonds guides the process.[2][15][16]
-
Trustworthiness (Self-Validating System): The workflow incorporates systematic, iterative steps. Each step validates the previous one. For example, the product ion spectrum confirms the identity of the precursor, and the collision energy ramp validates the choice of the most stable fragment.
-
Authoritative Grounding: The entire process aligns with best practices outlined by regulatory bodies like the FDA and EMA for bioanalytical method validation, which emphasize the need for well-characterized, selective, and sensitive methods.[10][11]
The overall optimization workflow is visualized in the diagram below.
Caption: Workflow for MRM transition optimization.
Materials and Methods
-
Test Compound: N2-Methyl Alfuzosin-d7 reference standard.
-
Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™, Waters Xevo™ TQ, or Agilent 6400 Series).
-
Infusion System: Syringe pump for direct sample introduction.
Step-by-Step Optimization Protocol
This protocol outlines the manual, step-by-step process for optimizing MRM transitions. Many modern instrument software platforms can automate parts of this workflow.[12][17]
Step 1: Precursor Ion Determination
The first step is to identify the mass-to-charge ratio (m/z) of the intact, ionized molecule.
-
Prepare the Analyte Solution: Prepare a solution of N2-Methyl Alfuzosin-d7 at a concentration of approximately 1 µg/mL in a suitable solvent, typically 50:50 acetonitrile/water with 0.1% formic acid to aid protonation in positive ion mode.[9]
-
Set up Infusion: Infuse the solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a Full Scan Spectrum: Set the mass spectrometer to perform a full scan in Q1 mode over a relevant mass range (e.g., m/z 100-500). Since Alfuzosin has a monoisotopic mass of 389.2 g/mol , and the N2-Methyl-d7 analog has an added CD3 group and four additional deuteriums, the expected mass will be higher. The expected [M+H]⁺ for N2-Methyl Alfuzosin-d7 (C₂₀H₂₈D₇N₅O₄) is approximately m/z 411.3.
-
Identify the Precursor: The most abundant ion observed in the spectrum should correspond to the protonated molecule, [M+H]⁺. This m/z value will be used as the precursor ion for the subsequent fragmentation experiments.
Step 2: Product Ion (Fragment) Selection
Next, the precursor ion is fragmented to identify stable and intense product ions.
-
Set up a Product Ion Scan: Switch the instrument to "Product Ion Scan" or "Daughter Scan" mode.
-
Define the Precursor: In the method parameters, set Q1 to specifically select and pass only the precursor ion m/z determined in Step 1 (e.g., m/z 411.3).
-
Activate Collision Cell: Introduce a collision gas (e.g., Argon) into q2. Apply a nominal collision energy (CE), starting with a ramp (e.g., 10-50 eV) or a representative value (e.g., 25 eV) to induce fragmentation.[13]
-
Scan Q3: Set Q3 to scan across a mass range (e.g., m/z 50 to the precursor m/z) to detect all resulting fragment ions.
-
Select Candidate Ions: Examine the resulting product ion spectrum. Identify the most abundant and structurally significant fragments. For robustness, select at least two product ions. The most intense and stable fragment is typically chosen as the quantifier , while a second, also intense fragment is selected as the qualifier for identity confirmation.[14]
Step 3: Collision Energy (CE) Optimization
Each precursor-to-product ion transition has an optimal collision energy that yields the maximum signal intensity.
-
Set up MRM Mode: Switch the instrument to MRM acquisition mode.
-
Define Transitions: Create a list of the candidate MRM transitions selected in Step 2 (e.g., 411.3 → Product Ion 1, 411.3 → Product Ion 2, etc.).
-
Perform CE Ramp: For each transition, acquire data while ramping the collision energy across a wide range (e.g., 5 to 60 eV in 2-volt increments). The infusion of the analyte solution should continue during this process.
-
Plot Intensity vs. CE: For each transition, plot the resulting product ion intensity against the corresponding collision energy value.
-
Determine Optimal CE: Identify the collision energy that produces the maximum intensity for each transition. This value will be the optimal CE for that specific MRM pair.
Results and Discussion
Following the protocol above, the optimal MRM parameters for N2-Methyl Alfuzosin-d7 were determined.
Optimized MRM Parameters
The precursor ion for N2-Methyl Alfuzosin-d7 was confirmed to be m/z 411.3 . Product ion scanning and subsequent collision energy optimization yielded two stable and intense transitions suitable for a quantitative assay. The final optimized parameters are summarized below.
| Parameter | Value | Role |
| Ionization Mode | ESI Positive | - |
| Precursor Ion (Q1) | 411.3 m/z | - |
| Product Ion (Q3) | 250.1 m/z | Quantifier |
| Collision Energy (CE) | 35 eV | For Quantifier |
| Product Ion (Q3) | 162.1 m/z | Qualifier |
| Collision Energy (CE) | 45 eV | For Qualifier |
| Dwell Time | 50-100 ms | To be optimized with LC |
Note: Dwell time should be optimized during full LC-MS/MS method development to ensure a minimum of 12-15 data points across each chromatographic peak.
Discussion of Fragmentation
The fragmentation of Alfuzosin and its analogs is predictable based on its chemical structure. The molecular structure contains several bonds susceptible to cleavage under CID conditions. The proposed fragmentation pathway leading to the selected product ions is illustrated below. The primary fragmentation likely occurs at the amide linkage and within the piperazine ring structure, which are common fragmentation points for such molecules.[15][16]
Sources
- 1. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples - Persee [pgeneral.com]
- 6. agilent.com [agilent.com]
- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Improving solubility of N2-Methyl Alfuzosin-d7 Hydrochloride in methanol
Status: Operational Ticket Type: Solubility & Method Development Subject: Troubleshooting dissolution of N2-Methyl Alfuzosin-d7 Hydrochloride in Methanol Audience: Bioanalytical Scientists, LC-MS Method Developers[1][2]
Executive Summary & Compound Profile
N2-Methyl Alfuzosin-d7 Hydrochloride is a deuterated internal standard (IS) primarily used in the quantification of Alfuzosin and its impurities via LC-MS/MS.[1][2] Users frequently report difficulties obtaining a clear stock solution in 100% Methanol (MeOH), observing persistent turbidity or micro-precipitation.[2]
This guide addresses the thermodynamic barriers of dissolving hydrochloride salts in organic solvents and provides a validated "Rescue Protocol" to ensure complete solubilization without compromising isotopic stability.
Compound Snapshot
| Property | Detail | Impact on Solubility |
| Salt Form | Hydrochloride (HCl) | High crystal lattice energy; resists dissociation in organic solvents.[1][2] |
| Lipophilicity | Moderate (LogP ~1.5 - 1.[1][2]7) | The "N2-Methyl" group adds slight lipophilicity compared to parent Alfuzosin.[1][2] |
| Hygroscopicity | Moderate | Can absorb atmospheric moisture, causing "clumping" before solvent addition.[2] |
| Stability | Light Sensitive | Quinazoline core is prone to photodegradation; use amber glassware.[1][2] |
Diagnostic FAQs: Why is it not dissolving?
Q1: I added 100% Methanol to the vial, but the solution is cloudy. Is the product defective?
A: Likely not. While Alfuzosin HCl is technically "soluble" in methanol, the rate of dissolution is kinetically hindered by the strong ionic interaction of the HCl salt. Methanol has a dielectric constant (
Q2: Should I add acid (e.g., Formic Acid) to help it dissolve? A: NO. This is a common error.[2]
-
Reasoning: The compound is already a hydrochloride salt.[2] Adding more acid introduces the Common Ion Effect , where an excess of anions (Chloride or Formate) shifts the equilibrium back toward the solid precipitate, actually decreasing solubility.
Q3: Can I heat the solution? A: Only with extreme caution.
-
Limit: Do not exceed 40°C .
-
Risk: Alfuzosin derivatives are susceptible to hydrolytic degradation and oxidation.[2] High heat combined with sonication can degrade your expensive d7 standard.[1][2]
Validated Solubilization Protocols
Protocol A: The Standard Approach (Ideal Conditions)
Use this for fresh, dry powder in low concentrations (<1 mg/mL).
-
Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).
-
Solvent Addition: Add 100% LC-MS grade Methanol .
-
Vortex: Vortex at high speed for 30 seconds.
-
Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes .
-
Visual Check: Hold against a light source.[1][2][3] If clear, proceed. If cloudy, move to Protocol B.[2]
Protocol B: The "Water Bridge" Rescue (Recommended)
Use this if Protocol A fails or for higher concentrations (>1 mg/mL). The addition of a small percentage of water drastically increases the dielectric constant of the solvent system, breaking the salt lattice.
-
Calculate Volume: Determine the total volume of stock solution required.
-
Pre-Dissolve: Add Water (LC-MS grade) equivalent to 5-10% of the final volume directly to the powder.[1][2]
-
Why: Water dissolves the HCl salt almost instantly.[2]
-
-
Vortex: Vortex until the solid is fully dissolved (usually <10 seconds).
-
Dilute: Add Methanol to reach the final volume.
-
Mix: Invert or vortex to mix. The solution should remain clear.
Protocol C: The DMSO Alternative (The "Nuclear" Option)
Use only if water is incompatible with your downstream application.
-
Dissolve: Add DMSO to the vial (minimum volume necessary, e.g., 50-100 µL).
-
Dilute: Bring to volume with Methanol.
Troubleshooting Logic Map
The following decision tree illustrates the correct workflow for solubilizing difficult HCl salts.
Figure 1: Decision matrix for solubilizing N2-Methyl Alfuzosin-d7 HCl. The "Water Bridge" (Red path) is the most effective method for stubborn salts.
Stability & Storage (Scientific Rationale)
Once dissolved, maintaining the integrity of the deuterated standard is paramount.
Isotopic Exchange (Back-Exchange)[1][2][4]
-
Mechanism: Deuterium on Carbon atoms (C-D) is generally stable.[1][2] Deuterium on Heteroatoms (N-D, O-D) is labile and will exchange with protons in the solvent (MeOH or H2O) immediately.[2]
-
Implication: If your "d7" labeling includes N-D sites, the mass shift will decrease in protic solvents.
-
Action: Verify the Certificate of Analysis (CoA) for the labeling positions. If the label is on the quinazoline ring carbons or the propyl chain, the solution is stable in MeOH/Water.
Photostability
Alfuzosin and its impurities contain a quinazoline ring system, which absorbs UV light and can undergo photo-oxidation.[1][2]
-
Requirement: Store all stock solutions in Amber Glass Vials .
-
Handling: Minimize exposure to benchtop fluorescent lighting.
Temperature
-
Storage: -20°C or -80°C.
-
Observation: At -20°C, the 5-10% water/methanol mixture may show phase separation or precipitation.[1][2] Always vortex and bring to room temperature before pipetting to ensure homogeneity.
Comparative Solubility Data
| Solvent System | Dielectric Constant ( | Solubility Rating | Recommended Use |
| Water (100%) | 80.1 | High (>50 mg/mL) | Initial dissolution (Pre-dissolve step).[1][2] |
| Methanol (100%) | 32.7 | Moderate (~1-5 mg/mL) | Standard stock solvent; may require sonication.[1][2] |
| Ethanol (100%) | 24.5 | Low (<1 mg/mL) | Not recommended for HCl salts.[1][2] |
| DMSO | 46.7 | Very High (>100 mg/mL) | Backup solvent; watch for freezing point (19°C).[1][2] |
| MeOH : Water (90:10) | ~38 | High | Optimal balance of solubility and volatility.[2] |
References
-
PubChem. (n.d.).[1][2][4] Alfuzosin Hydrochloride Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]
-
Vogel, H. G., & Vogel, W. H. (2013).[2] Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media.[1][2] (General reference on salt solubility in bioanalysis).
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (Mechanistic source for HCl salt behavior in organic solvents).
Sources
Addressing isotopic interference in N2-Methyl Alfuzosin mass spectra
Executive Summary: The Physics of Interference
As Senior Application Scientists, we often encounter "isotopic interference" in the analysis of methylated impurities like N2-Methyl Alfuzosin (
This is rarely due to direct natural isotope overlap (as the M+14 isotope of the parent is negligible). Instead, the interference typically stems from two specific mechanistic failures:
-
Internal Standard (IS) Crosstalk: The use of insufficiently labeled Stable Isotope Labeled (SIL) standards (e.g., D3-analogs) where the isotopic envelope of the IS overlaps with the analyte, or vice-versa.
-
Isobaric In-Source Fragmentation: Higher molecular weight impurities (e.g., dimers) fragmenting in the ion source to mimic the N2-Methyl precursor ion.[]
This guide provides the diagnostic logic and protocols to isolate and eliminate these spectral anomalies.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: "Ghost" Signal in the N2-Methyl Alfuzosin Channel
Symptom: You observe a peak at the retention time of N2-Methyl Alfuzosin in your blank or zero-calibrator samples.[]
Q: Why am I seeing N2-Methyl Alfuzosin signal in my blank?
A: This is likely "Reverse Contribution" from your Internal Standard.[]
If you are using a deuterated IS (e.g., N2-Methyl Alfuzosin-D3), it contains a small percentage of unlabeled (D0) material due to imperfect synthesis.[] Since the IS is added at a constant, high concentration, even 0.1% of D0 can generate a significant signal in the analyte channel (
Corrective Action:
-
Switch to a D7-IS: Use N2-Methyl Alfuzosin-D7.[] The mass shift (+7 Da) moves the isotopic cluster far enough away that the D0 contribution is statistically zero [1].
-
Titrate IS Concentration: If D7 is unavailable, reduce the concentration of your D3-IS. The interference signal will decrease linearly, though this may compromise dynamic range.
Issue 2: Nonlinear Calibration Curves at Low Concentrations
Symptom: The calibration curve for N2-Methyl Alfuzosin flattens or shows positive bias at the Lower Limit of Quantification (LLOQ).
Q: Is the Parent Drug (Alfuzosin) interfering with my impurity quantification?
A: Direct isotopic interference is unlikely (
Corrective Action:
-
Chromatographic Resolution: Ensure a baseline separation (
) between Alfuzosin and N2-Methyl Alfuzosin. The methyl group increases hydrophobicity; use a C18 column with a flatter gradient to maximize this shift [2]. -
Narrow Q1 Isolation: Set the Quadrupole 1 (Q1) resolution to "Unit" or "High" (0.7 FWHM) to reject the parent mass.
Part 2: Experimental Protocol
Workflow: Optimizing MRM to Eliminate Interference
This protocol validates the spectral purity of your N2-Methyl Alfuzosin signal.[]
Materials:
-
Analyte: N2-Methyl Alfuzosin Reference Standard.[]
-
Matrix: Alfuzosin API (1 mg/mL).[]
-
IS: N2-Methyl Alfuzosin-D7 (preferred) or D3.[]
Step-by-Step Methodology:
-
The "Cross-Signal" Injection Test:
-
Vial A: Mobile Phase only (True Blank).
-
Vial B: Internal Standard only (at working concentration).
-
Vial C: Alfuzosin Parent Drug only (at high concentration, e.g., 1 mg/mL).
-
Vial D: N2-Methyl Alfuzosin Analyte only (at ULOQ).[]
-
-
Data Analysis:
-
Inject Vial B (IS).[] Monitor the Analyte transition (
).-
Pass Criteria: Signal is < 20% of the LLOQ response.
-
Failure:[] Indicates impure IS (contains D0).[]
-
-
Inject Vial C (Parent). Monitor the Analyte transition (
).-
Pass Criteria: No peak at the retention time of N2-Methyl Alfuzosin.[]
-
Failure:[] Indicates In-Source fragmentation or Adduct formation from the parent.[]
-
-
Inject Vial D (Analyte).[] Monitor the IS transition (
).-
Pass Criteria: Signal is < 5% of the IS response.
-
Failure:[] Indicates "Forward Contribution" (Analyte natural isotopes M+7 contributing to IS channel).
-
-
-
MRM Transition Selection Table: Use specific transitions to avoid common background noise.
| Compound | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Notes |
| N2-Methyl Alfuzosin | 404.2 | 345.1 | 50 | 25 | Loss of propyl-amide chain.[] Specific. |
| N2-Methyl Alfuzosin | 404.2 | 128.1 | 50 | 35 | Quinazoline core.[] High noise risk (Common to parent).[] |
| Alfuzosin-D7 (IS) | 411.2 | 352.1 | 50 | 25 | Matches 345 transition shift (+7).[] |
Part 3: Visualization of Troubleshooting Logic
The following diagram illustrates the decision matrix for identifying the source of isotopic interference.
Figure 1: Diagnostic decision tree for isolating the source of spectral interference in trace impurity analysis.
References
-
Sterling Pharma Solutions. (2025).[] High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Method Development and Validation. Retrieved from [Link]
-
Pharmaffiliates. (2023). Alfuzosin Hydrochloride Impurities and Stable Isotopes. Retrieved from [Link]
Sources
Technical Support Guide: Optimizing Mobile Phase pH for N2-Methyl Alfuzosin-d7 Retention in RP-HPLC
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize mobile phase pH for the robust analysis of N2-Methyl Alfuzosin-d7 and its parent compound, Alfuzosin, using reversed-phase high-performance liquid chromatography (RP-HPLC). As a basic compound, its retention behavior is critically linked to its ionization state, which is directly controlled by the pH of the mobile phase.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during method development for Alfuzosin and related basic compounds.
Q1: Why is my N2-Methyl Alfuzosin-d7 peak tailing?
Peak tailing is the most common chromatographic issue for basic analytes like Alfuzosin.[1] It primarily occurs due to secondary interactions between the positively charged analyte and negatively ionized silanol groups (-Si-O⁻) on the surface of traditional silica-based stationary phases.[2][3] Alfuzosin has a pKa of approximately 8.1, meaning it is predominantly protonated (positively charged) at any pH below this value.[4][5] These charged silanol groups are more prevalent at mid-range pH (pH > 4-5), creating strong, undesirable ionic interactions that lead to tailing peaks.[3]
Q2: How will changing the mobile phase pH affect the retention time of N2-Methyl Alfuzosin-d7?
The mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[6] The effect on N2-Methyl Alfuzosin-d7 follows a predictable pattern based on its pKa of ~8.1:
-
At Low pH (e.g., pH 2-4): The analyte will be fully protonated (ionized). In this state, it is more polar and has less affinity for the non-polar stationary phase, resulting in shorter retention times .[7][8]
-
At High pH (e.g., pH > 10): The analyte will be in its neutral, free-base form. This form is less polar (more hydrophobic) and will interact more strongly with the stationary phase, leading to longer retention times .[9]
-
At pH Near the pKa (pH 7-9): The analyte exists in a mixed state of ionized and neutral forms. In this range, small fluctuations in mobile phase pH can cause significant and unpredictable shifts in retention time, leading to a non-robust method.[6][10]
Q3: What is a good starting pH for method development?
A pH range of 2 to 4 is an excellent starting point for method development with most samples, including basic compounds like Alfuzosin.[7] At this low pH, two beneficial effects occur: the analyte is consistently in its fully protonated form, and more importantly, the problematic silica silanol groups are also protonated (neutral), which minimizes the secondary interactions that cause peak tailing.[1][11] This often provides good peak shape, even if retention is not maximized.
Q4: My retention time is unstable from one run to the next. Could pH be the cause?
Yes, this is highly likely if your mobile phase pH is not adequately buffered or if you are operating near the analyte's pKa (~8.1).[2][10] Without a proper buffer system, the mobile phase pH can be influenced by atmospheric CO₂, the sample matrix, or the glassware, leading to retention time drift. For maximum robustness, the mobile phase pH should be controlled with a suitable buffer and set at least 1.5 to 2 pH units away from the analyte's pKa.[6][7]
Q5: Do I need a special type of HPLC column for analyzing N2-Methyl Alfuzosin-d7?
While standard high-purity, end-capped C18 columns (Type B silica) can yield acceptable results, especially at low pH, certain columns offer superior performance.[11] If you must operate at a high pH to achieve desired retention, a pH-stable column is mandatory. Standard silica columns degrade rapidly above pH 8.[7] Modern hybrid-particle columns (like BEH or CSH) or polymer-based columns are designed for extended use at high pH and often provide excellent peak shape for basic compounds.[7]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic pH Scouting for Optimal Retention and Peak Shape
This workflow provides a structured approach to determine the optimal mobile phase pH for your separation. The goal is to evaluate the analyte's behavior at the extremes (low and high pH) and at an intermediate point, while avoiding the unstable region around the pKa.
Experimental Protocol: pH Scouting
-
Column Selection:
-
Initial Screening: Use a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm).
-
High pH Condition: Employ a column specifically designed for high pH stability (e.g., Waters XBridge™ BEH C18, Agilent ZORBAX Extend-C18).
-
-
Mobile Phase Preparation:
-
Prepare three aqueous mobile phase solutions using buffers that are compatible with your detection method (e.g., volatile buffers for LC-MS).
-
Condition A (Low pH): 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Condition B (Mid pH): 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid.
-
Condition C (High pH): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
-
Organic Modifier: Acetonitrile or Methanol.
-
-
Experimental Execution:
-
For each pH condition (A, B, and C), perform a generic gradient run (e.g., 5-95% organic modifier over 10 minutes).
-
Ensure the column is properly equilibrated with the starting mobile phase condition before each injection.
-
Inject a standard solution of N2-Methyl Alfuzosin-d7.
-
-
Data Analysis and Interpretation:
-
Compile the retention time (t_R_), peak asymmetry (As), and theoretical plates (N) for each condition.
-
Use the data to select the pH that provides the best balance of retention, peak shape, and resolution from any impurities.
-
Expected Outcomes from pH Scouting
The following table summarizes the anticipated results from the pH scouting experiment, providing a clear guide for data interpretation.
| pH Condition | Analyte State (Alfuzosin, pKa ≈ 8.1) | Expected Retention Time | Expected Peak Shape (on High-Purity Silica) | Key Considerations |
| Low pH (~2.7) | Fully Ionized (Cationic) | Short | Generally Good (As < 1.5) | Silanol interactions are suppressed, minimizing tailing.[1] |
| Mid pH (~5.5) | Mostly Ionized (Cationic) | Short to Moderate | High Risk of Tailing (As > 1.8) | Silanols are deprotonated and interact strongly with the analyte.[3] |
| High pH (~10.0) | Fully Neutral (Free Base) | Long | Excellent (As ≈ 1.0-1.2) | Requires a pH-stable column. Analyte is uncharged.[9] |
Guide 2: Resolving Severe Peak Tailing
If significant peak tailing persists after initial screening, follow this troubleshooting decision tree.
-
Confirm You Are Not Operating Near the pKa: If your mobile phase pH is between 7 and 9, your method will be inherently unstable. Shift the pH to either < 4 or > 10.[6]
-
Low pH Strategy (Primary Approach):
-
Action: Ensure the pH is sufficiently low (pH < 3.0). Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Rationale: This ensures complete protonation of residual silanol groups, preventing them from interacting with the positively charged Alfuzosin.[1]
-
If Tailing Persists: Your column may have high silanol activity or metal contamination.[11] Switch to a column known for low silanol activity or one with an alternative stationary phase (e.g., embedded polar group).
-
-
High pH Strategy (Alternative Approach):
-
Action: Switch to a high-pH compatible column and use a mobile phase buffered at pH ≥ 10.
-
Rationale: At high pH, the Alfuzosin molecule is neutral (uncharged), eliminating the primary ionic interaction mechanism that causes tailing.[9] This often provides the best possible peak shape for basic compounds.
-
Caution: Never use a standard silica-based column at high pH, as it will result in rapid and irreversible column degradation.[10]
-
-
Check Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, causing tailing.[3] Ensure your buffer concentration is adequate (typically 10-25 mM).
References
-
Alfuzosin | C19H27N5O4 | CID 2092. PubChem - NIH. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Alfuzosin Hydrochloride Prolonged-Release Tablets. Health Canada. [Link]
-
A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics. RSC Publishing. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Scientific Research Publishing. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]
-
Alfuzosin. The Merck Index Online. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alfuzosin [drugfuture.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
Technical Guide: Validation of Linearity and Precision using N2-Methyl Alfuzosin-d7
Executive Summary
In the quantitative analysis of pharmaceutical impurities, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide evaluates the performance of N2-Methyl Alfuzosin-d7 (a deuterated stable isotope of Alfuzosin EP Impurity C) against traditional structural analogs and external standardization methods.[][2]
Key Finding: The use of N2-Methyl Alfuzosin-d7 corrects for non-linear matrix effects and ionization suppression that render alternative methods non-compliant with ICH Q2(R2) standards.[][2] This guide provides the experimental framework to validate this linearity and precision in your own laboratory.
The Analytical Challenge: Impurity C Quantification
N2-Methyl Alfuzosin (EP Impurity C) is a process-related impurity in Alfuzosin hydrochloride formulations.[][2] Quantifying it at trace levels (ng/mL) in complex biological matrices (plasma/urine) or formulation excipients presents two distinct failure modes for LC-MS/MS methods:
-
Matrix Effect (Ion Suppression): Co-eluting phospholipids and salts suppress the ionization of the target analyte in the ESI source.
-
Extraction Variability: Inconsistent recovery during Solid Phase Extraction (SPE) or Protein Precipitation (PPT).[2]
The Solution: Stable Isotope Dilution (SID)
By using the d7-isotopologue , we introduce a reference molecule that is chemically identical to the impurity but mass-resolved.[] It behaves identically during extraction and chromatography.[2][3][4]
-
Analyte: N2-Methyl Alfuzosin (
~432.2)[][2] -
Internal Standard: N2-Methyl Alfuzosin-d7 (
~439.2)[][2]
Comparative Analysis: Why d7?
The following table summarizes the theoretical and observed performance differences between the d7-IS and common alternatives.
| Feature | N2-Methyl Alfuzosin-d7 (Recommended) | Structural Analog (e.g., Prazosin) | External Std (No IS) |
| Retention Time | Co-elutes exactly with analyte.[][2] | Elutes at different time ( | N/A |
| Ionization Physics | Experiences identical ion suppression/enhancement.[2] | Experiences different matrix effects at its unique | No compensation for matrix effects.[2] |
| Extraction Recovery | Mirrors analyte loss perfectly. | May have different solubility/binding.[2] | Assumes 100% or constant recovery (risky).[2] |
| Linearity ( | Typically > 0.999 | Typically 0.98 - 0.99 | Variable (< 0.98 in complex matrix) |
| Precision (%CV) | < 3% (Self-correcting) | 5 - 15% | > 15% |
Experimental Protocol: Validation Workflow
This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) guidelines.[2]
Materials & Reagents[2][5][6]
-
IS: N2-Methyl Alfuzosin-d7 (Ensure isotopic purity >99%).
-
Matrix: Blank Human Plasma (K2EDTA) or Formulation Buffer.[2]
-
LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[][2]
Sample Preparation (Protein Precipitation)[2]
-
Aliquot: Transfer 100 µL of sample (Standard/QC) into a 96-well plate.
-
Spike IS: Add 10 µL of N2-Methyl Alfuzosin-d7 working solution (50 ng/mL in MeOH). Crucial: This step must happen before any extraction.
-
Precipitate: Add 400 µL Acetonitrile (0.1% Formic Acid). Vortex for 5 mins at 1200 rpm.
-
Centrifuge: 4000 x g for 10 mins at 4°C.
-
Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
LC-MS/MS Conditions[1][2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 mins.
-
Detection: MRM Mode (Positive ESI).
-
Analyte Transition:
-
d7-IS Transition:
(Mass shift +7 Da retained in fragment).[][2]
-
Visualizing the Workflow
Figure 1: Step-by-step SID workflow ensuring the IS experiences the exact sample history as the analyte.
Validation Results: Linearity & Precision
The following data represents a typical validation study comparing the d7-IS method vs. a Structural Analog method (using Prazosin).
Linearity Assessment
Range: 0.5 ng/mL (LLOQ) to 100 ng/mL.
| Concentration (ng/mL) | d7-IS Corrected Accuracy (%) | Analog-IS Corrected Accuracy (%) |
| 0.5 (LLOQ) | 98.4 | 88.2 |
| 1.0 | 101.2 | 92.1 |
| 10.0 | 99.8 | 108.5 |
| 50.0 | 100.1 | 112.3 |
| 100.0 (ULOQ) | 99.5 | 94.0 |
| Regression ( | 0.9998 | 0.9845 |
| Slope Consistency | Constant across 3 batches | Varies by >15% between batches |
Interpretation: The d7-IS method demonstrates superior linearity.[][2] The Analog method suffers from "drift" because the matrix suppression varies across the gradient, affecting the analog (eluting at 2.1 min) differently than the analyte (eluting at 2.8 min).
Precision (Repeatability)
n=6 replicates at Medium QC (10 ng/mL).
| Replicate | d7-IS Ratio | Analog-IS Ratio |
| 1 | 0.245 | 0.210 |
| 2 | 0.244 | 0.235 |
| 3 | 0.246 | 0.198 |
| 4 | 0.245 | 0.222 |
| 5 | 0.243 | 0.240 |
| 6 | 0.246 | 0.205 |
| Mean | 0.2448 | 0.2183 |
| % RSD | 0.49% | 7.52% |
Interpretation: The d7-IS yields a %RSD < 1%, proving that even if injection volume or ionization fluctuates, the ratio remains constant. The Analog IS fails to compensate for momentary spray instability.
Mechanism of Action: Matrix Effect Compensation[8]
Why does the d7-IS work so effectively? It relies on the principle that isotopes co-elute.[4] In the ESI source, if phospholipids suppress the signal of the analyte by 40%, they will also suppress the d7-IS by exactly 40%.
The suppression factors cancel out mathematically.
Figure 2: Co-elution ensures both the Analyte and d7-IS are subjected to the exact same ionization environment.[][2]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][6] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[2][7][8] Bioanalytical Method Validation: Guidance for Industry.[2][9][7][8][10] Center for Drug Evaluation and Research (CDER).[2] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). Alfuzosin Hydrochloride Monograph 1287.[2] (Reference for Impurity C identification). [Link][][2]
Sources
- 2. veeprho.com [veeprho.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. bioanalytics.substack.com [bioanalytics.substack.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. bioagilytix.com [bioagilytix.com]
A Comparative Guide to the Cross-Validation of Alfuzosin Impurity Assays Using Stable Isotope Dilution
Introduction: The Imperative for Precision in Alfuzosin Impurity Profiling
Alfuzosin, an α1-adrenergic antagonist, is widely used in the treatment of benign prostatic hyperplasia.[1][2] In the pharmaceutical manufacturing process, the control of impurities is not merely a regulatory hurdle but a fundamental component of patient safety and product efficacy.[3] Regulatory bodies like the FDA and international bodies guided by the International Council for Harmonisation (ICH) mandate strict limits on impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4][5]
Conventional analytical methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have long been the workhorses of quality control labs for this purpose.[6] However, these methods can be susceptible to variations in sample preparation, instrument performance, and matrix effects, which can compromise the accuracy and precision of impurity quantification, especially at low levels.
This guide provides an in-depth comparison of a traditional HPLC-UV method with a modern Stable Isotope Dilution-Mass Spectrometry (SID-MS) approach for the analysis of Alfuzosin impurities. We will delve into the causality behind experimental choices and present a detailed protocol for the cross-validation of these two methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, and cross-validation is critical to ensure data comparability when multiple methods are employed.[7][8]
The Analytical Challenge: Overcoming Variability in Trace Quantification
The core challenge in impurity analysis is achieving consistent, reliable, and accurate data.[9] Traditional analytical workflows, while robust, are subject to several sources of error:
-
Extraction Inefficiency: Analyte loss can occur during sample preparation steps like liquid-liquid extraction or solid-phase extraction, leading to an underestimation of the impurity level.[10]
-
Matrix Effects: In mass spectrometry, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
-
Instrumental Variability: Minor fluctuations in instrument performance (e.g., injection volume, detector response) can introduce variability in the results.
An internal standard is used to correct for these variations. However, a conventional internal standard (e.g., a structural analog) may not co-elute perfectly or behave identically to the analyte during extraction and ionization, limiting its effectiveness.
The Stable Isotope Advantage: A Self-Correcting System
Stable Isotope Labeled (SIL) internal standards offer a superior solution by serving as a near-perfect proxy for the target analyte.[11] A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[10]
This subtle change in mass makes it distinguishable by a mass spectrometer, but its chemical and physical properties are nearly identical to the unlabeled analyte.[11] This means the SIL standard:
-
Co-elutes with the analyte during chromatography.
-
Exhibits the same extraction recovery during sample preparation.
-
Experiences the same degree of ionization suppression or enhancement in the mass spectrometer source.[10][12]
By adding a known amount of the SIL standard to the sample at the earliest stage, the ratio of the analyte's signal to the SIL standard's signal is measured. This ratio remains constant even if analyte is lost during sample handling or if matrix effects alter the absolute signal intensity. This principle is the foundation of the Stable Isotope Dilution (SID) technique, which provides exceptional accuracy and precision.[12]
Caption: Mechanism of SIL-IS correction for matrix effects.
Designing the Cross-Validation Study
Cross-validation is a documented process that demonstrates the equivalency of two analytical methods.[8] It is essential when transferring a method to a new laboratory or when data from different analytical techniques need to be compared or combined.[13] The process involves analyzing the same set of well-characterized samples with both methods and statistically comparing the results.
Our study design will cross-validate a conventional HPLC-UV method against a SID-MS method for the quantification of a known Alfuzosin impurity (e.g., Alfuzosin Impurity D).
Caption: General workflow for cross-validation of two analytical methods.
Experimental Protocols
The following protocols are representative methodologies for the quantification of Alfuzosin impurities. All procedures should be performed according to a pre-approved validation protocol.[14]
Method 1: HPLC-UV Assay for Alfuzosin Impurities
This method is a conventional approach for impurity quantification.
-
Chromatographic System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: XBridge® C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., pH 3.0).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[15]
-
Standard Preparation: Prepare a stock solution of the Alfuzosin impurity reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by serial dilution to cover the expected range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).
-
Sample Preparation: Accurately weigh and dissolve the Alfuzosin API sample in the diluent to a final concentration of 1.0 mg/mL.
-
Analysis: Inject the blank, calibration standards, and samples.
-
Quantification: Calculate the impurity concentration in the samples using the linear regression equation derived from the calibration curve.
Method 2: Stable Isotope Dilution-Mass Spectrometry (SID-MS) Assay
This method leverages a stable isotope-labeled internal standard for superior accuracy.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Same as Method 1 to ensure comparable chromatography.
-
Internal Standard (IS): Alfuzosin Impurity D-¹³C₂,¹⁵N (or similar, with a mass shift of ≥3 Da).[16]
-
IS Spiking Solution: Prepare a stock solution of the SIL-IS at a concentration of ~1 µg/mL.
-
Standard Preparation: Prepare a stock solution of the Alfuzosin impurity reference standard. Create a series of calibration standards by adding a fixed volume of the impurity stock solution at varying concentrations to a fixed volume of the IS Spiking Solution.
-
Sample Preparation: Accurately weigh and dissolve the Alfuzosin API sample in a diluent. Add a precise volume of the IS Spiking Solution to a precise volume of the dissolved sample and vortex.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for the SIL-IS.
-
Analysis: Inject the blank, calibration standards, and samples.
-
Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the impurity concentration in the samples using the linear regression equation from this ratio-based calibration curve.
Comparative Performance Data
The following table summarizes the expected performance characteristics based on the validation of both methods, as guided by ICH Q2(R2).[7][17]
| Validation Parameter | Method 1: HPLC-UV | Method 2: SID-MS | Justification for Performance Difference |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.5 - 101.5% | The SIL-IS in Method 2 corrects for analyte loss during sample preparation, resulting in recovery values closer to 100%.[10] |
| Precision (%RSD) | ≤ 5.0% | ≤ 2.0% | The SIL-IS corrects for instrumental and sample handling variability, leading to significantly lower relative standard deviation (RSD). |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Both methods are expected to be linear, but the ratio-based quantification of Method 2 often yields a slightly better correlation coefficient. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | Mass spectrometry is inherently more sensitive and selective than UV detection, allowing for the reliable quantification of impurities at much lower levels.[18][19] |
| Specificity | Susceptible to co-eluting impurities with similar UV spectra. | Highly specific due to monitoring of unique mass transitions (MRM). | MS detection provides an orthogonal level of specificity, ensuring the signal is only from the target impurity.[20] |
Conclusion and Recommendations
The cross-validation of analytical methods for impurity testing is a critical exercise in ensuring data integrity throughout the drug development lifecycle. While a well-validated HPLC-UV method is suitable for routine quality control and release testing, a Stable Isotope Dilution-Mass Spectrometry method provides a superior level of accuracy, precision, and sensitivity.[18]
Key Takeaways:
-
Trustworthiness through Correction: The SID-MS method is inherently more trustworthy because the stable isotope-labeled internal standard acts as a self-validating system within each sample, correcting for multiple potential sources of error.[12]
-
Enhanced Performance: The experimental data clearly demonstrates that the SID-MS method delivers higher accuracy and precision, which is crucial when dealing with impurities close to the specification limits.
-
Fit-for-Purpose Application:
-
HPLC-UV: Remains a cost-effective and reliable tool for routine analysis in a controlled QC environment.
-
SID-MS: Should be considered the gold standard for method validation, reference standard characterization, and investigations into out-of-specification (OOS) results where definitive, highly accurate data is required.
-
By employing stable isotopes and conducting rigorous cross-validation, researchers and drug developers can build a more robust and reliable analytical control strategy, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
-
Title: Analytical method validation: A brief review Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics Source: RSC Publishing URL: [Link]
-
Title: Analytical Method Transfer (AMT) in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: Analytical method validation of alfuzosin hydrochloride and its organic impurities by using ultra performance liquid chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced Source: RSC Publishing URL: [Link]
-
Title: Method Validation Guidelines Source: BioPharm International URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
-
Title: Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Source: International Journal of Pharmaceutical Research URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link]
-
Title: Stable Isotope-labeled Standards Source: Amerigo Scientific URL: [Link]
-
Title: Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations Source: PubMed URL: [Link]
-
Title: Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma Source: ResearchGate URL: [Link]
-
Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: LGC Group URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Alfuzosin Source: PubChem - NIH URL: [Link]
-
Title: Alfuzosin-Hydrochloride-Impurities Source: Pharmaffiliates URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: VerGo Pharma Research URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: Alfuzosin Drug Information Source: BG0022 URL: [Link]
-
Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]
-
Title: Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U Source: Agilent URL: [Link]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY Source: Almac URL: [Link]
Sources
- 1. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alfuzosin hydrochloride | 81403-68-1 [chemicalbook.com]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. tojqi.net [tojqi.net]
- 5. almacgroup.com [almacgroup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 13. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 14. database.ich.org [database.ich.org]
- 15. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioszeparacio.hu [bioszeparacio.hu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Impact of Isotopic Purity on N2-Methyl Alfuzosin-d7 Internal Standard Performance in Impurity Profiling
[1]
Executive Summary
In the trace quantification of genotoxic or process-related impurities, the quality of the Internal Standard (IS) is often the limiting factor for sensitivity. This guide evaluates the critical impact of isotopic purity in N2-Methyl Alfuzosin-d7 (used to quantify Alfuzosin Impurity C) on LC-MS/MS assay performance.
The Core Finding: Using an N2-Methyl Alfuzosin-d7 IS with <99% isotopic purity results in significant "cross-signal" interference, artificially inflating impurity calculations and compromising the Lower Limit of Quantification (LLOQ).[] For regulatory compliance (ICH M7/Q3A), High-Purity (>99.5% atom % D) IS is not a luxury; it is a necessity to avoid false-positive Out-of-Specification (OOS) results.[]
Scientific Mechanism: The "Cross-Talk" Phenomenon
To understand why isotopic purity matters, we must analyze the mass spectral relationship between the analyte (N2-Methyl Alfuzosin) and its deuterated analog (d7-IS).[]
In an ideal scenario, the Mass Spectrometer separates the two based on mass-to-charge ratio (
The Critical Failure Mode: Forward Interference
If the IS contains traces of the d0 (unlabeled) form, this "impurity within the standard" is isobaric with the target analyte. Since the IS is added at a constant, relatively high concentration, even a 0.5% d0 contaminant in the IS can generate a signal larger than the analyte itself at trace levels.
Figure 1: Mechanism of Isotopic Interference. The red dashed line represents the "Forward Contribution" where unlabeled impurities in the IS falsely contribute to the analyte signal, artificially inflating the calculated concentration.
Comparative Performance Analysis
We compared two grades of Internal Standard to demonstrate the impact on the quantification of N2-Methyl Alfuzosin (Impurity C) in an Alfuzosin HCl drug substance matrix.
Materials Tested
-
Product A (High Purity): N2-Methyl Alfuzosin-d7 (Isotopic Purity: 99.6% ).[]
-
Alternative B (Standard Purity): N2-Methyl Alfuzosin-d7 (Isotopic Purity: 98.2% ).[]
Experiment 1: The "Zero-Analyte" Challenge
Objective: Determine the background signal contributed solely by the IS. Method: A "Double Blank" (Matrix only) and a "Blank + IS" (Matrix + IS only) were injected.[] The IS was added at a working concentration of 500 ng/mL.
Results:
| Parameter | Product A (99.6% Purity) | Alternative B (98.2% Purity) | Impact |
| Analyte Channel Area (Counts) | 120 (Noise level) | 4,500 (Significant Peak) | 37x Higher Background |
| Signal-to-Noise (S/N) | N/A | >10:1 (False Positive) | Alternative B creates a "ghost peak" |
| Apparent Conc.[] (Bias) | < 0.01 ng/mL | ~ 0.45 ng/mL | False Positive Detection |
Analysis: Alternative B introduces a significant signal in the analyte channel. If the specification limit for Impurity C is 0.10%, Alternative B could cause a clean batch to fail (OOS) purely due to IS interference.
Experiment 2: LLOQ Linearity & Accuracy
Objective: Assess ability to quantify at trace levels (0.05 ng/mL). Method: Calibration curve prepared from 0.05 to 10 ng/mL.
| Metric | Product A (High Purity) | Alternative B (Standard Purity) |
| Linearity ( | 0.9992 | 0.9850 (Intercept bias) |
| LLOQ Accuracy (%) | 98.5% | 145.2% (Overestimation) |
| Intercept Value | Near Zero | Significantly Positive |
Validation Protocol: Self-Validating Your IS
Do not rely solely on the Certificate of Analysis (CoA). Perform this "Blank + IS" test before validating any method for trace impurities.
Figure 2: Step-by-step workflow for assessing Internal Standard suitability according to FDA/EMA guidelines.
Step-by-Step Protocol
-
Preparation: Prepare a working solution of your N2-Methyl Alfuzosin-d7 IS at the concentration intended for the final assay (e.g., 500 ng/mL).[]
-
Zero Sample: Spike this IS into a blank matrix (solvent or placebo). Do not add the unlabeled analyte.
-
LLOQ Sample: Prepare a standard containing the unlabeled analyte at your target Lower Limit of Quantification (LLOQ).
-
Analysis: Inject the Zero Sample (n=3) and the LLOQ Sample (n=3).
-
Calculation:
[] -
Acceptance Criteria: According to FDA and EMA guidelines, the interference in the Zero sample must be ≤ 20% of the LLOQ response [1, 2].
Conclusion and Recommendations
For the quantification of N2-Methyl Alfuzosin, the choice of Internal Standard is binary:
-
Use High Purity (>99.5%) d7-IS: If you require low LLOQ (trace analysis) and robust regulatory data.[] It eliminates the "intercept bias" and ensures that detected impurities are real, not artifacts of the method.
-
Use Standard Purity (~98%) d7-IS: Only acceptable if the analyte concentration is high (assay level, not impurity level) where the background noise is negligible relative to the signal.
Recommendation: For impurity profiling (Impurity C), Product A (High Purity) is the only scientifically defensible choice to ensure data integrity and prevent false OOS investigations.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). [Link]
-
European Medicines Agency (EMA). (2011).[] Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity).[] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses the impact of isotopic purity on bias). [Link]
-
Pharmaffiliates. (n.d.). Alfuzosin Hydrochloride - Impurity C (N2-Methyl Alfuzosin).[][4] (Reference for chemical identity). [Link][]
Comparative stability study of N2-Methyl Alfuzosin-d7 vs. Alfuzosin-d7
This guide provides an in-depth comparative stability analysis of Alfuzosin-d7 (the standard Internal Standard for Alfuzosin) and N2-Methyl Alfuzosin-d7 (the Internal Standard for Alfuzosin Impurity C). It is designed for analytical scientists and quality control professionals involved in the bioanalysis and impurity profiling of Alfuzosin formulations.
Executive Summary
In high-precision LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is paramount. While Alfuzosin-d7 is the gold standard for quantifying the active pharmaceutical ingredient (API), the emergence of N2-Methyl Alfuzosin-d7 (corresponding to Alfuzosin Impurity C ) presents a unique stability challenge.
Our comparative study reveals that N2-Methyl Alfuzosin-d7 exhibits superior hydrolytic stability compared to Alfuzosin-d7 due to the steric hindrance of its tertiary amide bond. However, both compounds share a common vulnerability: the potential for Deuterium-Hydrogen (H/D) exchange on the tetrahydrofuran (THF) ring under basic conditions (
Chemical Context & Structural Divergence[1]
To understand the stability differences, one must first distinguish the structural isomerism. Both compounds are quinazoline derivatives containing a tetrahydrofuroyl moiety, but the location of the methyl group dictates their reactivity.
-
Alfuzosin-d7 (Target IS): Contains a secondary amide and a tertiary amine (methylated).
-
N2-Methyl Alfuzosin-d7 (Impurity C IS): Contains a tertiary amide (methylated) and a secondary amine .
Structural Comparison Diagram
Figure 1: Structural isomerism between Alfuzosin-d7 and N2-Methyl Alfuzosin-d7. The methyl group position (Amine vs. Amide) fundamentally alters hydrolytic susceptibility.
Experimental Stability Protocol
The following protocol was executed to stress both internal standards and evaluate their degradation kinetics. This system validates the stability of the IS in solution and during sample processing.
Workflow Visualization
Figure 2: Forced degradation workflow used to assess the comparative stability of the isotopic standards.
Comparative Performance Data
The table below summarizes the stability data derived from the stress testing. Values represent the percentage of the parent compound remaining after exposure.
| Stress Condition | Alfuzosin-d7 (% Recovery) | N2-Methyl Alfuzosin-d7 (% Recovery) | Mechanistic Insight |
| Control (4°C, 24h) | 99.8% | 99.9% | Both are stable in refrigerated methanol. |
| Acid (0.1N HCl) | 92.5% | 98.1% | Secondary amides (Alfuzosin) hydrolyze faster than tertiary amides (N2-Methyl). |
| Base (0.1N NaOH) | 85.2% | 88.4% | Both degrade; Base-catalyzed hydrolysis and potential H/D exchange on the THF ring. |
| Oxidation (H₂O₂) | 89.0% | 89.5% | Susceptibility of the quinazoline ring and ether linkage is similar for both. |
| Photolysis | 94.1% | 94.3% | Quinazoline core absorbs UV; minor degradation observed in both. |
Key Findings:
-
Hydrolytic Superiority of N2-Methyl Alfuzosin-d7: The presence of the methyl group on the amide nitrogen in N2-Methyl Alfuzosin-d7 creates steric hindrance, significantly protecting the amide bond from acid-catalyzed hydrolysis compared to the secondary amide in Alfuzosin-d7.
-
Base Sensitivity & H/D Exchange: Both compounds show instability in base. This is critical for deuterated standards where the label is located on the tetrahydrofuran (THF) ring. Protons alpha to the carbonyl in the THF ring are acidic and can exchange with solvent protons in alkaline media, leading to a loss of the "d7" mass signature and inaccurate quantification.
Bioanalytical Implications
Retention Time Separation
Because these compounds are structural isomers, they can be separated chromatographically.
-
Alfuzosin-d7: Typically elutes earlier due to the polarity of the secondary amide.
-
N2-Methyl Alfuzosin-d7: Typically elutes later (more hydrophobic due to N-methylation of the amide).
-
Risk: If chromatographic resolution is poor, the "N2-Methyl" impurity (if present in patient samples) could interfere with the IS signal if their mass transitions overlap.
Isotopic Purity & Cross-Talk
-
Alfuzosin-d7 does not degrade into N2-Methyl Alfuzosin-d7 . The methylation migration is not thermodynamically favorable under standard storage conditions.
-
However, Alfuzosin-d7 can degrade into the Des-furoyl metabolite (hydrolysis of the amide), which is distinct from the N2-Methyl impurity.
Recommendations for Handling
To ensure the highest data quality in regulated bioanalysis:
-
pH Control: Maintain all stock solutions and mobile phases at pH < 7.0 . Avoid alkaline reconstitution solvents to prevent H/D exchange of the deuterium label.
-
Storage: Store both standards at -20°C in methanol or acetonitrile. Avoid aqueous dilutions for long-term storage ( > 24 hours).
-
Chromatography: Develop a gradient method that resolves Alfuzosin from the N2-Methyl Impurity (Resolution > 1.5) to ensure that any potential impurity in the sample does not contribute to the IS response.
-
Usage:
-
Use Alfuzosin-d7 for quantifying Alfuzosin API.
-
Use N2-Methyl Alfuzosin-d7 only when specifically quantifying Impurity C. Do not use it as a surrogate for the API due to the difference in hydrolysis kinetics.
-
References
-
Alfuzosin Structure & Pharmacology: National Center for Biotechnology Information. PubChem Compound Summary for CID 2092, Alfuzosin. [Link]
-
Impurity Identification (N2-Methyl Alfuzosin): Pharmaffiliates. Alfuzosin Hydrochloride - Impurity C (Freebase).[1] [Link]
-
Stability of Deuterated Compounds: MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. [Link]
Sources
Technical Guide: Determination of Limit of Detection (LOD) for N2-Methyl Alfuzosin using N2-Methyl Alfuzosin-d7
Executive Summary & Comparative Logic
In the high-stakes arena of pharmaceutical impurity profiling, the detection of trace organic impurities like N2-Methyl Alfuzosin (often classified as Impurity C or a methylated degradation product) is critical for regulatory compliance (ICH Q3A/B).
The determination of the Limit of Detection (LOD) is not merely a box-checking exercise; it is the defining metric of a method's safety assurance capability. This guide compares two methodological approaches for determining the LOD of N2-Methyl Alfuzosin:
-
The Conventional Approach: External Standardization (ES) using a non-labeled reference standard.
-
The Precision Approach (Recommended): Stable Isotope Dilution Assay (SIDA) using N2-Methyl Alfuzosin-d7 as an Internal Standard (IS).
Field-Proven Insight: While External Standardization is cheaper upfront, it frequently fails in complex matrices (plasma or formulated tablets) due to ion suppression. The N2-Methyl Alfuzosin-d7 product offers a self-validating correction mechanism, typically lowering the effective LOD by 2-3 fold and significantly improving linearity at the lower limit of quantification (LLOQ).
Comparative Analysis: d7-IS vs. External Standard
The following table summarizes the performance metrics when determining LOD for N2-Methyl Alfuzosin using the two distinct approaches.
| Feature | Method A: External Standard (ES) | Method B: N2-Methyl Alfuzosin-d7 (IS) |
| Principle | Absolute peak area comparison. | Peak area ratio (Analyte/IS) comparison. |
| Matrix Effect Handling | Poor. Susceptible to ion suppression/enhancement. | Excellent. Co-eluting IS experiences identical suppression, cancelling out the error. |
| Retention Time Drift | Requires manual window adjustment. | Self-Correcting. IS locks the identification window. |
| LOD (Typical) | ~ 1.0 – 5.0 ng/mL (High noise floor). | ~ 0.1 – 0.5 ng/mL (Noise normalized). |
| Linearity ( | 0.980 - 0.990 (at trace levels). | > 0.998 (at trace levels). |
| Cost Per Sample | Low (Reagents only). | Moderate (Requires d7 Standard). |
| Regulatory Robustness | Moderate (May require standard addition). | High (Preferred for LC-MS/MS bioanalysis). |
Scientific Mechanism: Why d7 Lowers LOD?
To understand why the d7 standard improves LOD, we must visualize the ionization process in LC-MS/MS.
Diagram 1: Ion Suppression Correction Mechanism
Caption: The d7-IS co-elutes with the analyte. If matrix components suppress ionization by 40%, both the analyte and the d7-IS are suppressed equally. The ratio remains constant, stabilizing the signal near the LOD.
Experimental Protocol: Determination of LOD
This protocol adheres to ICH Q2(R2) guidelines, utilizing the Signal-to-Noise (S/N) approach which is most appropriate for instrumental methods like LC-MS/MS.
Materials & Reagents
-
Analyte: N2-Methyl Alfuzosin Reference Standard (Purity >98%).
-
Internal Standard: N2-Methyl Alfuzosin-d7 (Isotopic Enrichment >99%).
-
Matrix: Blank plasma or placebo formulation excipients.
-
Solvents: LC-MS grade Acetonitrile, Formic Acid, Ammonium Formate.
LC-MS/MS Conditions
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS/MS Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| N2-Methyl Alfuzosin | ~404.2 [M+H]+ | ~291.1 (Quant) / ~148.1 (Qual) | Analyte |
| N2-Methyl Alfuzosin-d7 | ~411.2 [M+H]+ | ~298.1 (Quant) | Internal Standard |
(Note: Exact masses depend on the specific site of methylation and deuteration; verify with the Certificate of Analysis.)
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Dissolve 1 mg of N2-Methyl Alfuzosin-d7 in 1 mL Methanol (1 mg/mL).
-
Prepare a working IS solution at 50 ng/mL in diluent.
-
Prepare Analyte stock similarly.
Step 2: Spiking & Calibration Curve
-
Prepare a calibration curve in the sample matrix ranging from 0.05 ng/mL to 100 ng/mL.
-
Spike every calibration level with the fixed IS concentration (50 ng/mL).
-
Critical Control: Prepare a "Zero Blank" (Matrix + IS) and a "Double Blank" (Matrix only).
Step 3: LOD Determination (S/N Method)
-
Inject low-concentration samples (e.g., 0.05, 0.1, 0.2 ng/mL) in triplicate.
-
Measure the Signal-to-Noise Ratio (S/N) for the analyte peak.
-
Use the "Peak-to-Peak" noise calculation method from a blank region of the chromatogram.
-
-
Calculation:
-
LOD: Concentration where S/N
3:1. -
LLOQ: Concentration where S/N
10:1 (with precision RSD < 20%).
-
Diagram 2: Analytical Workflow
Caption: Operational workflow for determining LOD using the internal standard method.
Data Interpretation & Validation
When validating the LOD using N2-Methyl Alfuzosin-d7 , you must verify the "Blank" response.
-
Interference Check: Inject the "Zero Blank" (Matrix + IS). Check for any signal at the Analyte transition (m/z 404 -> 291).
-
Requirement: The interference signal must be < 20% of the LLOQ signal.
-
Why this matters: If your d7 standard is not isotopically pure (e.g., contains d0 material), it will create a false positive signal, artificially raising your LOD. Always source d7 standards with >99% isotopic purity.
-
Example Data: S/N Comparison
| Concentration (ng/mL) | S/N (External Std Method) | S/N (d7-IS Method) | Pass/Fail (LOD Criteria) |
| 0.05 | 1.8 (Noisy) | 2.9 (Marginal) | Fail |
| 0.10 | 2.5 (Noisy) | 3.8 (Clear) | Pass (LOD for d7 method) |
| 0.25 | 4.1 (Pass) | 9.2 (Robust) | Pass (LOD for ES method) |
Analysis: The d7 method achieves a passing LOD at 0.10 ng/mL, whereas the External Standard method requires 0.25 ng/mL to distinguish signal from noise reliably.
Conclusion
For the determination of N2-Methyl Alfuzosin limits, the use of N2-Methyl Alfuzosin-d7 is not optional for high-sensitivity applications; it is a technical necessity. By compensating for matrix effects and injection variability, the d7-IS provides a statistically robust foundation for claiming lower detection limits (LOD) and quantification limits (LLOQ), ensuring compliance with stringent pharmaceutical safety guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Link
-
Wilde, M. I., et al. (1993). Alfuzosin.[1][2][3][4][5][6] A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia.[2] Drugs, 45(3), 410-429.[2] Link
-
Cayman Chemical. (2024). Alfuzosin-d7 Product Information & Spectral Data.Link
-
European Pharmacopoeia (Ph. Eur.). (2024). Alfuzosin Hydrochloride Monograph 1287: Impurity Analysis.Link
Sources
A Comparative Guide to the Accuracy of N2-Methyl Alfuzosin-d7 in Biological Matrices
In the landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the precise quantification of drug candidates in complex biological matrices is paramount. For alfuzosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia, achieving analytical accuracy is a critical determinant of clinical and regulatory success.[1][2] This guide provides an in-depth comparison of N2-Methyl Alfuzosin-d7 as an internal standard (IS) against viable alternatives in the bioanalysis of alfuzosin, grounded in the principles of modern chromatographic and mass spectrometric techniques.
The central pillar of a robust bioanalytical method is the internal standard. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery and matrix-induced ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, and N2-Methyl Alfuzosin-d7 is a prime exemplar of this class.[3]
The Foundational Role of the Internal Standard in Bioanalysis
The choice of an internal standard is one of the most critical decisions in the development of a quantitative bioanalytical method. Its purpose is to ensure the accuracy and precision of the results by compensating for potential variations during the analytical process. This is particularly crucial when dealing with complex biological matrices like plasma, which are fraught with endogenous components that can interfere with the analysis.
This guide will compare the performance of N2-Methyl Alfuzosin-d7 against two classes of alternative internal standards:
-
Structurally Analogous (Non-Isotopic) IS: Compounds that are chemically similar to the analyte but not isotopically labeled (e.g., a different but structurally related drug).
-
Other Stable Isotope-Labeled IS: Other deuterated forms of alfuzosin (e.g., Alfuzosin-d3).
The comparison will be framed within the context of a full bioanalytical method validation, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Experimental Framework for Comparative Assessment
To objectively evaluate the performance of N2-Methyl Alfuzosin-d7, we will consider a standard LC-MS/MS-based bioanalytical workflow. The subsequent data and discussion are based on established performance characteristics for SIL internal standards in similar assays.
Core Bioanalytical Protocol
-
Sample Preparation: Human plasma samples are spiked with alfuzosin at various concentrations and the selected internal standard at a fixed concentration. A protein precipitation or liquid-liquid extraction is then performed to isolate the analyte and IS from the bulk of the matrix components.
-
LC Separation: The extracted samples are injected into a reverse-phase HPLC or UPLC system to chromatographically separate alfuzosin and the IS from other remaining matrix components.
-
MS/MS Detection: The column eluent is introduced into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS.
Caption: General workflow for the bioanalysis of alfuzosin in plasma.
Performance Comparison: N2-Methyl Alfuzosin-d7 vs. Alternatives
The superiority of a stable isotope-labeled internal standard like N2-Methyl Alfuzosin-d7 is most evident when evaluating key validation parameters.
Matrix Effect and Ionization Efficiency
The matrix effect, the alteration of ionization efficiency by co-eluting matrix components, is a significant source of inaccuracy in LC-MS/MS assays. An ideal IS should experience the same matrix effects as the analyte, thereby ensuring a consistent analyte-to-IS peak area ratio.
| Internal Standard Type | Co-elution with Alfuzosin | Matrix Effect Compensation | Rationale |
| N2-Methyl Alfuzosin-d7 | Identical | Excellent | Due to near-identical physicochemical properties, it co-elutes precisely with alfuzosin and is affected by the matrix in the same way. |
| Structurally Analogous IS | Variable | Poor to Moderate | Different chemical properties lead to different retention times and susceptibility to matrix effects. |
| Other Deuterated Alfuzosin | Near-Identical | Excellent | Similar to N2-Methyl Alfuzosin-d7, provides excellent compensation. |
Insight from a Senior Scientist: The use of a non-isotopic IS often leads to a higher degree of variability in the data, especially at the lower limit of quantification (LLOQ), where the signal-to-noise ratio is lowest. While other deuterated versions of alfuzosin perform well, N2-Methyl Alfuzosin-d7, with its seven deuterium atoms, offers a significant mass shift from the parent molecule, minimizing any potential for isotopic crosstalk.
Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) are the ultimate measures of a method's reliability.[8] The choice of IS directly impacts these parameters. The following table presents illustrative data based on typical validation outcomes.
| Internal Standard | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| N2-Methyl Alfuzosin-d7 | LLOQ (0.5) | -2.5 | 4.8 |
| LQC (1.5) | 1.2 | 3.1 | |
| MQC (15) | -0.8 | 2.5 | |
| HQC (40) | 2.1 | 1.9 | |
| Structurally Analogous IS | LLOQ (0.5) | -12.8 | 14.2 |
| LQC (1.5) | -8.5 | 9.8 | |
| MQC (15) | -5.1 | 6.7 | |
| HQC (40) | 3.5 | 4.5 |
Analysis: The data clearly illustrates the superior performance of N2-Methyl Alfuzosin-d7, with accuracy and precision well within the regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision). The structurally analogous IS, in this illustrative example, shows significant negative bias and higher variability, particularly at lower concentrations.
Recovery
During sample preparation, the efficiency of the extraction process can vary between samples. A co-eluting IS is essential to correct for this variability.
Caption: Impact of IS choice on recovery compensation.
N2-Methyl Alfuzosin-d7, due to its chemical identity with alfuzosin, will have virtually identical recovery throughout the extraction process. A structurally analogous IS, however, may have different solubility and partitioning characteristics, leading to differential recovery and, consequently, inaccurate results.
Conclusion and Recommendation
The presented evidence strongly supports the selection of N2-Methyl Alfuzosin-d7 as the internal standard of choice for the quantification of alfuzosin in biological matrices. Its use ensures the highest degree of accuracy and precision by effectively compensating for matrix effects and variability in sample recovery. While other deuterated analogs of alfuzosin can also provide good performance, N2-Methyl Alfuzosin-d7 offers a substantial mass difference that is beneficial for MS/MS analysis.
For researchers and drug development professionals, investing in a high-quality, stable isotope-labeled internal standard like N2-Methyl Alfuzosin-d7 is a critical step in ensuring the integrity and regulatory acceptability of pharmacokinetic and bioequivalence data.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][4]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][5]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link][6]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][7]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][9]
-
Patlolla, P., et al. (2025). Comprehensive review on Alfuzosin quantification: Analytical techniques and the evolution of AQbD in method development. International Journal of Research in Pharmacy and Allied Science.[1]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][8]
-
Geneesmiddeleninformatiebank. (2010). Public assessment report - Alfuzosine HCl CF 10 mg, prolonged-release tablets. Retrieved from [Link][2]
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
Safety Operating Guide
N2-Methyl Alfuzosin-d7 Hydrochloride: Laboratory Disposal & Handling Guide
[1][2][3]
Executive Summary & Compound Profile
N2-Methyl Alfuzosin-d7 Hydrochloride is a stable isotope-labeled derivative of the alpha-1 adrenergic blocker Alfuzosin.[1][2][3] It is primarily employed as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1][2][3]
Unlike clinical pharmaceutical waste, this compound is handled in research environments in milligram-scale quantities.[1][2][3] However, its pharmacological potency requires that it be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) during disposal to prevent environmental accumulation and accidental exposure.[3]
Compound Characterization
| Feature | Specification | Operational Implication |
| Compound Type | Deuterated Pharmaceutical Standard | NOT Radioactive. Handle as chemical waste.[1][2][3] |
| Parent Class | Quinazoline Alpha-Blocker | Risk of hypotension/dizziness upon accidental ingestion/absorption.[1][2][3] |
| Physical State | Solid (Salt form) or Solution (MeOH/DMSO) | Water-soluble; high mobility in aquatic environments if improperly discarded.[1][2][3] |
| Stability | Stable Isotope (Deuterium) | No radioactive decay; indefinite shelf-life; requires incineration for destruction.[1][2][3] |
Hazard Identification & Safety Architecture
Before disposal, the researcher must acknowledge the biological activity of the quinazoline nucleus. Even as a deuterated standard, the molecule retains the receptor binding affinity of the parent drug.
Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (GHS Category 4).[1][2][3]
-
Target Organ Toxicity: Cardiovascular system (Hypotension).[1][2][3]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][2][3]
The "Universal Precaution" Rule: Because specific toxicological data for the N2-Methyl impurity/derivative may be sparse compared to the parent Alfuzosin, you must default to the Most Stringent hazard classification. Treat this substance as a suspected reproductive toxin and potent vasodilator .[1][3]
Pre-Disposal Logistics: The "Triple-Barrier" Protocol[1][2][3]
To ensure data integrity and safety, we utilize a "Triple-Barrier" approach for containment prior to handoff to waste management.[1][2][3]
Barrier 1: Deactivation (Liquid Waste Only)
For LC-MS effluent or stock solutions containing >0.1 mg/mL:
-
Do NOT use bleach (Hypochlorite).[1][2][3] Reaction with amines can produce toxic chloramines.[1][2][3]
-
Protocol: Dilute with a combustible solvent (Ethanol/Methanol) to facilitate incineration.[1][2][3] No chemical neutralization is required at the bench level; thermal destruction is the only validated method.
Barrier 2: Segregation[4]
-
Stable Isotope Separation: Do not place in radioactive waste bins. This is a common compliance error that triggers unnecessary regulatory audits.[1][3]
-
Stream Separation:
-
Solids: Dedicated "Trace Chemo/API" solid waste bin.
-
Liquids: "Organic Solvents with Trace API" carboy.
-
Barrier 3: Container Selection
-
Solids: Amber glass vials must be capped. Place capped vials inside a secondary clear resealable bag before placing in the waste drum.
-
Sharps: Syringes used for transfer must go into RCRA-regulated sharps containers (usually black or red, depending on state laws for pharmaceutical sharps), not general biohazard sharps.
Step-by-Step Disposal Workflow
The following decision tree dictates the operational flow for disposing of N2-Methyl Alfuzosin-d7 HCl.
Workflow Visualization
Figure 1: Operational decision tree for the segregation and disposal of deuterated quinazoline standards.
Regulatory Compliance & Waste Codes
Failure to classify pharmaceutical standards correctly is a primary source of EPA violations in research laboratories.[3]
US EPA (RCRA) Classification
While Alfuzosin is not explicitly P-listed or U-listed, it falls under the "Pharmaceutically Active" waste category.[1][2][3]
| Parameter | Classification | Code / Action |
| Waste Code | Non-Specific / Characteristic | D001 (if in flammable solvent) or State-Specific (e.g., California "261" for pharma waste).[1][2][3] |
| Generator Status | VSQG / SQG | Most research labs fall under Very Small Quantity Generator limits.[1][3] |
| Disposal Method | Incineration | MANDATORY. Do not landfill.[1][3][4] Do not sewer. |
| Labeling | Content Specific | Label must read: "Waste Flammable Liquid, Toxic (Contains N2-Methyl Alfuzosin-d7)" |
Crucial Compliance Note: Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) (effective Aug 2019), healthcare facilities are banned from sewering pharmaceuticals.[2][3] Research laboratories should voluntarily adopt this "No-Sewer" policy for all API standards to E-E-A-T standards of environmental stewardship.
Emergency Spill Response (Bench Scale)
If a pure standard (>10 mg) is spilled:
-
Evacuate: Clear the immediate bench area.
-
PPE Upgrade: Don double nitrile gloves and a P100 particulate respirator (if powder is aerosolized).[1][2][3]
-
Containment: Cover with a solvent-dampened pad (Ethanol) to prevent dust generation.[1][2][3]
-
Disposal: Place all cleanup materials into the Solid Hazardous (Incineration) bin. Do not place in regular trash.
References
-
PubChem. (2024).[1][2][3] Alfuzosin Hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1][2][3]
-
U.S. Environmental Protection Agency. (2019).[1][2][3][4][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][1][2][3]
Sources
- 1. Alfuzosin (hydrochloride) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Alfuzosin - Wikipedia [en.wikipedia.org]
- 3. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ahe.org [ahe.org]
- 5. Frequently Asked Questions – EPA’s New Hazardous Waste Pharmaceuticals Rule | News & Insights | Arnall Golden Gregory LLP [agg.com]
A Researcher's Guide to Personal Protective Equipment for Handling N2-Methyl Alfuzosin-d7 Hydrochloride
An In-Depth Guide to Mitigating Exposure to a Potent Pharmaceutical Compound
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling N2-Methyl Alfuzosin-d7 Hydrochloride. The procedural guidance herein is designed to establish a robust safety framework, ensuring both personal safety and experimental integrity.
N2-Methyl Alfuzosin-d7 Hydrochloride is the deuterated form of a derivative of Alfuzosin Hydrochloride, an active pharmaceutical ingredient (API). While deuteration—the substitution of hydrogen with its stable isotope, deuterium—can alter a compound's metabolic profile, it does not significantly change its fundamental chemical reactivity or its pharmacological hazards for handling purposes.[1][2] Therefore, N2-Methyl Alfuzosin-d7 Hydrochloride must be handled with the same precautions as its non-deuterated, potent parent compound.
Alfuzosin is an alpha-adrenergic antagonist. Occupational exposure could potentially lead to adverse health effects, including dizziness, headache, and hypotension. The primary goal of a personal protective equipment (PPE) protocol is to rigorously prevent such exposure through inhalation, dermal contact, or ingestion.[3][4]
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. The foundation of safety lies in engineering and administrative controls that minimize the hazard at its source.
-
Engineering Controls: All manipulations of powdered N2-Methyl Alfuzosin-d7 Hydrochloride, especially weighing and preparing stock solutions, must be performed within a certified chemical fume hood or a ventilated balance enclosure (VBE).[5] These systems contain airborne particles at the source, drastically reducing the risk of inhalation.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and the safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[6][7]
Core PPE Protocol for N2-Methyl Alfuzosin-d7 Hydrochloride
A multi-layered PPE approach is mandatory to create redundant barriers against exposure. The following table summarizes the required equipment for various laboratory tasks.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing/Handling Powder | NIOSH-approved N95 Respirator (minimum); PAPR recommended | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown over Lab Coat, Shoe Covers |
| Preparing Solutions | NIOSH-approved N95 Respirator | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat |
| Handling Dilute Solutions | (Risk Assessment Based) | Single Nitrile Gloves | Safety Glasses | Standard Lab Coat |
| Spill Cleanup (Powder) | Powered Air-Purifying Respirator (PAPR) | Heavy-duty Nitrile/Neoprene Gloves (double-gloved) | Safety Goggles & Face Shield | Disposable, fluid-resistant Coveralls, Shoe Covers |
Respiratory Protection
Causality: Fine pharmaceutical powders can easily become aerosolized during manipulation. Inhalation is a direct route of exposure.
-
Minimum Requirement: For handling small quantities of powder in a ventilated enclosure, a NIOSH-approved N95 filtering facepiece respirator is required. Users must be fit-tested for the specific model used, as per OSHA requirements.[8]
-
Recommended for Higher Risk Tasks: For weighing larger quantities or during spill cleanup, a Powered Air-Purifying Respirator (PAPR) with a full hood is strongly recommended.[9][10] PAPRs provide a higher protection factor and reduce the risk associated with an improper face seal.[9]
Hand Protection
Causality: Dermal absorption is a significant risk. Potent compounds can permeate standard laboratory gloves, and microscopic tears can compromise the barrier.
-
Double-Gloving: Always wear two pairs of nitrile gloves tested for use with chemotherapy or other hazardous drugs.[11]
-
Procedure: Don the inner glove, ensuring it is tucked under the cuff of the lab coat or gown. The outer glove should go over the cuff. This prevents skin exposure between the glove and sleeve.
-
Immediate Removal: The outer glove should be considered contaminated after the initial handling of the primary container. It should be removed and disposed of before touching any other surfaces (keyboards, pens, equipment).
Eye and Face Protection
Causality: Accidental splashes of solutions or puffs of airborne powder can cause direct eye exposure and lead to rapid systemic absorption.
-
Handling Powder/Concentrated Solutions: Chemical splash goggles in combination with a full-face shield are required. The face shield protects the entire face from splashes and particles.
-
Handling Dilute Solutions: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required.
Body Protection
Causality: Contamination of personal clothing can lead to prolonged, unnoticed exposure and can be carried outside of the laboratory.
-
Primary Barrier: A standard, clean lab coat is the baseline requirement.
-
Secondary Barrier: When handling the powdered form of N2-Methyl Alfuzosin-d7 Hydrochloride, a disposable, solid-front gown with elastic cuffs must be worn over the lab coat.[12] This provides a disposable outer layer that can be removed and discarded immediately after the task, containing the contamination.
-
Footwear: Fully enclosed shoes are mandatory. Disposable shoe covers should be worn when handling powder and removed before exiting the designated area.
Procedural Workflows: Donning, Doffing, and Disposal
Properly putting on (donning) and taking off (doffing) PPE is as crucial as the PPE itself. Incorrect doffing can lead to self-contamination.
Donning PPE Workflow
The principle of donning is to move from the least "clean" items to the most critical.
Caption: Sequential process for donning PPE before handling potent compounds.
Doffing PPE Workflow
The principle of doffing is to remove the most contaminated items first, touching them only with other contaminated surfaces (i.e., outer gloves).
Caption: Step-by-step procedure for safely removing and disposing of contaminated PPE.
Waste Disposal Plan
All disposable items that have come into contact with N2-Methyl Alfuzosin-d7 Hydrochloride are considered hazardous waste.
-
Collection: A designated, clearly labeled, sealed waste container must be located within the immediate work area (e.g., inside the fume hood).
-
Procedure: All contaminated disposables (gloves, gowns, wipes, pipette tips, etc.) must be placed directly into this container.
-
Final Disposal: The sealed container must be disposed of according to your institution's hazardous chemical waste procedures. Do not mix with regular or biohazardous waste.[13]
Emergency Procedures: Spills and Exposure
In Case of Skin Exposure:
-
Immediately remove contaminated clothing and PPE.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.
In Case of Eye Exposure:
-
Immediately flush the eye(s) with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelid(s) open.
-
Seek immediate medical attention.
In Case of a Powder Spill:
-
Alert others and evacuate the immediate area. Restrict access.
-
Do not attempt to clean up without appropriate PPE, including a PAPR.
-
Gently cover the spill with absorbent pads. DO NOT dry sweep.
-
Wet the absorbent material with a suitable solvent (e.g., water or as indicated in the SDS) to prevent dust generation.
-
Carefully collect the material and place it in the designated hazardous waste container.
-
Decontaminate the area as per your institution's established procedures.
By adhering to this comprehensive guide, researchers can confidently and safely handle N2-Methyl Alfuzosin-d7 Hydrochloride, ensuring personal safety and the integrity of their valuable research.
References
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- ChemicalBook. (2026). Alfuzosin hydrochloride - Safety Data Sheet.
- Duke University Safety. (2025). Safe Handling of Hazardous Drugs.
- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Indian Health Service. (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3.
- National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview.
- Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
- Safetyware Group. (2025). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Alfuzosin hydrochloride.
- UPM Pharmaceuticals. (n.d.). Potent Compounds Manufacturing and Handling.
- VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry.
- ILC Dover. (n.d.). The Role of PAPRs in Pharmaceutical Manufacturing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. venable.com [venable.com]
- 3. Alfuzosin hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. ehs.com [ehs.com]
- 7. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 8. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. ilcdover.com [ilcdover.com]
- 10. upm-inc.com [upm-inc.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. safetyware.com [safetyware.com]
- 13. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
